molecular formula C12H15NO2 B1385719 N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide CAS No. 1019405-20-9

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

カタログ番号: B1385719
CAS番号: 1019405-20-9
分子量: 205.25 g/mol
InChIキー: JAUJYRMSKUIMMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-2-5-11(14)10(6-8)12(15)13-7-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUJYRMSKUIMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Introduction

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a molecule of interest within contemporary drug discovery and materials science. Its structural motifs, including a salicylic acid amide core, a lipophilic cyclopropylmethyl group, and a methyl-substituted aromatic ring, suggest a nuanced profile of physicochemical properties that are critical for its application. The 2-hydroxybenzamide moiety is a well-known pharmacophore, often associated with activities such as histone deacetylase (HDAC) inhibition and other receptor interactions. The N-cyclopropylmethyl group can enhance metabolic stability and improve cell permeability.

This guide presents a comprehensive framework for the detailed physicochemical characterization of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical, causality-driven workflow. We will explore the foundational properties of the molecule, outline robust experimental designs for their determination, and provide the scientific rationale behind each methodological choice. This approach ensures that the resulting data is not only accurate but also part of a self-validating system, a cornerstone of trustworthy scientific inquiry.

Predicted Physicochemical Properties

A preliminary in-silico analysis, based on the constituent functional groups, provides a hypothetical baseline for the molecule's properties. These predictions are essential for guiding experimental design, such as selecting appropriate solvent systems and analytical techniques.

PropertyPredicted Value/RangeRationale
Molecular Formula C12H15NO2Derived from structural components.
Molecular Weight 205.25 g/mol Sum of atomic weights.
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.
Melting Point 120-180 °CThe amide and hydroxyl groups allow for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. The exact value is sensitive to crystalline packing.
Aqueous Solubility Low to sparingly solubleThe phenolic hydroxyl and amide groups can participate in hydrogen bonding with water, but the aromatic ring and cyclopropylmethyl group are significantly lipophilic, likely limiting aqueous solubility.
pKa ~8-9 (phenolic OH), ~17-18 (amide N-H)The phenolic hydroxyl group is acidic, with its pKa influenced by the electron-donating methyl group and the electron-withdrawing amide. The amide N-H is generally not considered acidic under physiological conditions.
LogP (Octanol/Water) 2.5 - 3.5The combination of a lipophilic N-alkyl group and the benzene ring, offset by the polar hydroxyl and amide functions, suggests moderate to high lipophilicity, which is critical for membrane permeability.

Experimental Characterization Workflow

The following sections detail the experimental protocols required to empirically determine the .

Synthesis and Structural Verification

Before any property can be measured, the identity and purity of the compound must be unequivocally confirmed. A common synthetic route involves the amidation of 5-methylsalicylic acid with cyclopropylmethanamine, often activated by a coupling agent like carbonyldiimidazole (CDI) or a carbodiimide.

cluster_synthesis Synthesis & Purification cluster_verification Structural & Purity Analysis Syn Synthesis: 5-methylsalicylic acid + cyclopropylmethanamine Puri Purification: Recrystallization or Column Chromatography Syn->Puri NMR 1H & 13C NMR Puri->NMR MS Mass Spectrometry (MS) Puri->MS IR FT-IR Spectroscopy Puri->IR HPLC Purity Assessment (HPLC >95%) Puri->HPLC Final Verified Compound (Identity & Purity Confirmed) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for synthesis, purification, and analytical verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected 1H Signals: Aromatic protons (3H), cyclopropyl protons (4H), methylene protons (2H), methyl protons (3H), amide N-H (1H), and phenolic O-H (1H).

    • Expected 13C Signals: Carbonyl carbon, aromatic carbons, cyclopropyl carbons, methylene carbon, and methyl carbon. The spectra must be consistent with the proposed structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Verification: The observed mass for the [M+H]+ ion should correspond to the calculated exact mass of C12H16NO2+ (206.1176).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reversed-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient, such as water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 280-300 nm).

    • Purity Standard: The peak area of the main component should be >95% of the total integrated peak area for use in further studies.

Determination of Key Physicochemical Properties

Once the compound's identity and purity are confirmed, its core properties can be determined.

cluster_properties Property Determination cluster_data Data Output Start Verified Compound MP Melting Point (DSC or Capillary Method) Start->MP Sol Solubility (Shake-Flask Method) Start->Sol pKa pKa Determination (Potentiometric or UV-metric) Start->pKa LogP LogP Measurement (Shake-Flask or HPLC) Start->LogP MP_Data Melting Range (°C) MP->MP_Data Sol_Data Solubility (mg/mL) in various media Sol->Sol_Data pKa_Data pKa Value(s) pKa->pKa_Data LogP_Data LogP Value LogP->LogP_Data

Caption: Experimental workflow for determining key physicochemical properties.

  • Melting Point Determination:

    • Method: Differential Scanning Calorimetry (DSC) is the preferred method as it provides both the onset of melting and the peak melting temperature. The capillary method (e.g., using a Mel-Temp apparatus) is a suitable alternative.

    • Procedure (DSC):

      • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

      • Place the pan in the DSC cell alongside an empty reference pan.

      • Heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • The melting point is determined from the resulting thermogram.

  • Aqueous Solubility Determination:

    • Method: The shake-flask method is the gold standard (OECD Guideline 105).

    • Procedure:

      • Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

      • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

      • After equilibration, filter or centrifuge the samples to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

      • Rationale: Determining solubility at different pH values is crucial because the ionization state of the phenolic hydroxyl group will significantly impact solubility.

  • pKa Determination:

    • Method: Potentiometric titration is a highly accurate method. UV-metric or capillary electrophoresis methods can also be used.

    • Procedure (Potentiometric Titration):

      • Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility.

      • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

      • The pKa is determined from the half-equivalence point on the titration curve. The Yasuda-Shedlovsky extrapolation can be used to determine the pKa in pure water from data in co-solvent mixtures.

  • Lipophilicity (LogP) Measurement:

    • Method: The shake-flask method using n-octanol and a pH 7.4 buffer is the standard.

    • Procedure:

      • Prepare a stock solution of the compound in n-octanol.

      • Mix equal volumes of the n-octanol stock and a pH 7.4 phosphate buffer in a vial.

      • Agitate vigorously to ensure thorough mixing, then allow the phases to separate completely (centrifugation may be required).

      • Carefully sample both the n-octanol and aqueous phases.

      • Determine the concentration of the compound in each phase using HPLC-UV.

      • Calculate LogP as: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Conclusion

The dictate its behavior in both chemical and biological systems. A systematic, empirical determination of these properties, as outlined in this guide, is non-negotiable for any meaningful development effort. The proposed workflows, grounded in established scientific principles and authoritative methods, provide a robust framework for generating a comprehensive and reliable data package. This data is the foundation upon which successful formulation, pharmacokinetic profiling, and ultimately, the therapeutic or material application of the compound can be built.

References

  • OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. OECD Publishing. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure-Property Relationships. Academic Press. [Link]

  • United States Pharmacopeia (USP). General Chapter <791> Melting Range or Temperature. USP-NF. [Link]

  • Streng, W. H. (1981). The Yasuda-Shedlovsky Extrapolation of pKa Values of Ampholytes to Pure Water. Journal of Pharmaceutical Sciences. [Link]

Structural Analogs and Derivatives of N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide: A Technical Guide to Salicylamide Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS: 1019405-20-9)[1] represents a highly privileged structural scaffold in modern medicinal chemistry. Belonging to the broader class of substituted salicylamides (2-hydroxybenzamides), this molecule serves as an archetypal building block for designing neuropharmacological agents and antiviral therapeutics.

This whitepaper deconstructs the structural causality of this scaffold, detailing how its three core components—the pseudo-ring forming hydroxyl group, the lipophilic cyclopropylmethyl moiety, and the metabolically protective 5-methyl substitution—synergize to optimize pharmacokinetics and target affinity. Furthermore, we provide self-validating experimental protocols for its synthesis and physicochemical evaluation.

Structural Causality & Physicochemical Profiling

To effectively utilize this scaffold in drug development, researchers must understand the mechanistic reasoning behind each functional group.

The Salicylamide Core: Intramolecular Hydrogen Bonding

The 2-hydroxybenzamide core is not merely a structural linker; it is a dynamic physicochemical system. The phenolic hydroxyl group at the 2-position acts as a strong hydrogen bond donor to the adjacent amide carbonyl oxygen.

  • Causality: This intramolecular hydrogen bond locks the molecule into a planar, pseudo-six-membered ring. By sequestering these polar groups from the surrounding aqueous environment, the Topological Polar Surface Area (TPSA) is effectively reduced. This is the primary driver for the exceptionally high blood-brain barrier (BBB) permeability observed in salicylamide-derived CNS drugs.

The N-Cyclopropylmethyl (CPM) Motif

The substitution of the amide nitrogen with a cyclopropylmethyl group provides a precise balance of steric bulk and lipophilicity.

  • Causality: The CPM group significantly enhances the partition coefficient (LogP) without introducing the excessive molecular weight of larger aromatic rings. Furthermore, the sp2 -like character of the cyclopropyl C-C bonds allows for unique hydrophobic and weak CH- π interactions. In neuropharmacology, this motif is frequently utilized to anchor benzamide derivatives into the hydrophobic accessory pockets of Dopamine D2/D3 receptors[2].

The 5-Methyl Substitution: Metabolic Shielding

The para-position relative to the activating phenolic hydroxyl (which corresponds to the 5-position on the benzamide ring) is highly electron-rich and serves as a classic hotspot for Cytochrome P450 (CYP)-mediated oxidation.

  • Causality: Placing a methyl group at the 5-position sterically and electronically blocks para-hydroxylation. This rational design choice prevents rapid phase I metabolic clearance, thereby extending the in vivo half-life of the compound.

StructuralRationale Salicylamide Salicylamide Core (2-Hydroxybenzamide) Hbond Intramolecular H-Bond Forms pseudo-6-membered ring Salicylamide->Hbond CPM N-Cyclopropylmethyl (CPM) Substitution Salicylamide->CPM Methyl 5-Methyl Substitution Salicylamide->Methyl Permeability Increased BBB Permeability (Masked H-bond donors) Hbond->Permeability Lipophilicity Enhanced Lipophilicity (LogP) & Target Pocket Fit CPM->Lipophilicity Metabolism Blocks CYP450 para-hydroxylation Increases half-life Methyl->Metabolism

Fig 1: Structural causality and optimization vectors of the N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide scaffold.

Pharmacological Domains & Structure-Activity Relationship (SAR)

The versatility of the N-(cyclopropylmethyl)-2-hydroxybenzamide scaffold allows it to be tuned for vastly different therapeutic targets by altering the 5-position electron density and the exact nature of the N-alkylation.

  • Neuropharmacology (Dopamine D2/D3 Receptors): Substituted benzamides are hallmark D2/D3 antagonists. Analogs utilizing the cyclopropylmethyl motif (such as derivatives of the PET radioligand FLB 457) demonstrate picomolar binding affinities, leveraging the CPM group to probe low-density receptor populations in the extrastriatal regions of the brain[2].

  • Antiviral Therapeutics (Human Adenovirus): Recent medicinal chemistry efforts have identified substituted 2-hydroxybenzamides as potent inhibitors of Human Adenovirus (HAdV). SAR studies have shown that N-cycloalkyl and N-cyclopropylmethyl substitutions (e.g., Compound 13) maintain low micromolar potency against HAdV while significantly improving the selectivity index and aqueous solubility compared to legacy drugs like niclosamide[3].

Quantitative SAR & Physicochemical Data Summary
Compound DerivativeR1 (5-Position)R2 (N-Substitution)Calculated LogPTPSA (Ų)Primary Indication / Target Class
Base Scaffold [1]-CH₃-CH₂-Cyclopropyl2.8449.33Privileged Building Block
FLB 457 Analog [2]-Br-CH₂-Cyclopropyl3.4258.56Dopamine D2/D3 (PET Imaging)
HAdV Inhibitor 13 [3]-Cl-CH₂-Cyclopropyl3.6549.33Human Adenovirus (HAdV)
Salicylamide -H-H1.1649.33Mild Analgesic (Baseline)

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems, embedding causality into every experimental step.

Protocol 1: Synthesis of N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Objective: Synthesize the target scaffold via direct amidation while avoiding the need for phenolic protection/deprotection steps.

  • Activation: Dissolve 1.0 eq of 5-methylsalicylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and 3.0 eq of DIPEA (N,N-Diisopropylethylamine). Stir for 30 minutes at room temperature.

    • Causality: BOP is specifically chosen over harsher reagents like thionyl chloride. The mild basic conditions (DIPEA) ensure the carboxylic acid ( pKa​≈4.5 ) is deprotonated and activated, while the less acidic phenol ( pKa​≈9.5 ) remains largely protonated. This prevents unwanted esterification side-products without requiring protecting groups.

  • Amidation: Add 1.2 eq of cyclopropylmethanamine dropwise to the activated mixture. Stir for 2 hours at room temperature.

    • Causality: The primary amine is highly nucleophilic and will rapidly attack the activated ester, driving the reaction to completion.

  • Workup & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted salicylic acid), and brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (LC-MS & NMR): Analyze the crude product via LC-MS. The target mass must show an [M+H]+ peak at m/z 206.1. For structural validation, acquire a 1H -NMR spectrum in CDCl3​ . The phenolic -OH proton must appear as a highly deshielded singlet ( >11 ppm) due to the intramolecular hydrogen bond.

Synthesis S1 Step 1: Activation 5-Methylsalicylic acid + BOP + DIPEA S2 Step 2: Amidation Add Cyclopropylmethanamine (RT, 2 hours) S1->S2 S3 Step 3: Workup 1M HCl wash (remove amines) NaHCO3 wash (remove acid) S2->S3 S4 Step 4: Validation LC-MS [M+H]+ 206.1 1H-NMR (Intramolecular OH) S3->S4

Fig 2: Self-validating synthetic workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Protocol 2: Validation of Passive Permeability via PAMPA

Objective: Validate the permeability enhancement granted by the intramolecular hydrogen bond using a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation: Prepare a 10 mM stock of the synthesized compound in DMSO. Dilute to 10 μ M in PBS (pH 7.4) to create the donor solution.

  • Assay Assembly: Add 300 μ L of the donor solution to the donor compartment of a PAMPA sandwich plate. Coat the artificial membrane (PVDF filter) with 5 μ L of a 1% lecithin in dodecane solution. Add 300 μ L of fresh PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich and incubate at 37°C for 5 hours under gentle shaking.

    • Causality: The cell-free nature of PAMPA isolates passive diffusion driven purely by the molecule's lipophilicity and masked hydrogen bonds, eliminating active transporter variables (e.g., P-gp efflux).

  • Self-Validation & Quantification: Quantify the concentration in both compartments using LC-MS/MS. Include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Atenolol) on the same plate. If the controls do not fall within their established effective permeability ( Peff​ ) ranges, the membrane integrity is compromised, and the assay invalidates itself.

References

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors , Journal of Medicinal Chemistry (ACS Publications),[Link]

  • [11C]Cyclopropyl-FLB 457: a PET radioligand for low densities of dopamine D2 receptors , Bioorganic & Medicinal Chemistry (PubMed Central),[Link]

Sources

Biological Activity of N-Cyclopropylmethyl-2-hydroxy-5-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond basic binding affinities to understand the dynamic causality of its chemical structure. N-cyclopropylmethyl-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9) is a highly specialized small molecule characterized by a salicylamide core[1]. With a molecular weight of 205.25 and a LogP of approximately 1.84, this compound occupies a unique physicochemical space[2]. This whitepaper dissects the biological activity of this scaffold, focusing on its dual mechanistic potential: as a disruptor of mycobacterial proton gradients and as an epigenetic modulator via Histone Deacetylase (HDAC) inhibition.

Structural Pharmacology & Pharmacophore Causality

The biological efficacy of N-cyclopropylmethyl-2-hydroxy-5-methylbenzamide (N-CHMB) is not accidental; it is dictated by three critical structural features that govern its target engagement:

  • The 2-Hydroxybenzamide Core: The proximity of the 2-hydroxyl group to the amide carbonyl establishes a strong intramolecular hydrogen bond. This locks the molecule into a planar conformation, which is thermodynamically favorable for entering narrow binding pockets. Furthermore, the free phenolic hydroxyl is an absolute requirement for its biological activity; its removal completely abolishes efficacy in cellular assays[3].

  • The 5-Methyl Substitution: Modifying the aromatic ring at the 5-position with a methyl group increases the electron density around the benzamide core. This electron-donating effect has been shown to significantly enhance inhibitory activity in target assays by strengthening π-stacking interactions[4].

  • The N-Cyclopropylmethyl Terminus: This bulky, lipophilic moiety serves a dual purpose. Pharmacokinetically, it enhances membrane permeability. Pharmacodynamically, it acts as a hydrophobic anchor, fitting into lipophilic pockets of target proteins (such as the hydrophobic channel of HDACs) to stabilize the ligand-receptor complex[4].

Mechanism of Action I: Anti-Mycobacterial Proton Shuttling

One of the most profound biological activities of 2-hydroxy-5-methylbenzamide derivatives is their potent anti-mycobacterial action against Mycobacterium tuberculosis (Mtb)[3].

The Causality of Action: Unlike traditional antibiotics that target cell wall synthesis, salicylamides function as proton ionophores (proton shuttles) . The lipophilic N-cyclopropylmethyl group allows the molecule to easily partition into the thick, waxy mycolic acid membrane of Mtb. Because the 2-hydroxyl group has a pKa of ~8.68[5], the molecule exists in a protonated, neutral state in the slightly acidic extracellular environment. Upon diffusing into the alkaline intracellular cytosol, it deprotonates, releasing a proton ( H+ ). This continuous shuttling physically destroys the transmembrane proton gradient, halting ATP synthase activity and causing rapid cell death[3].

Proton_Shuttle A Extracellular Matrix (Low pH, High [H+]) B Protonated N-CHMB (Lipophilic State) A->B Protonation of 2-Hydroxy Group C Mycobacterial Lipid Bilayer B->C Passive Diffusion D Deprotonated N-CHMB (Anionic State) C->D Deprotonation D->C Anion Return (Membrane Partitioning) E Intracellular Cytosol (High pH, Low [H+]) D->E H+ Release F Proton Gradient Collapse & Cell Death E->F ATP Synthase Inhibition

Figure 1: Mechanism of proton gradient disruption by N-CHMB in Mycobacterium tuberculosis.

Mechanism of Action II: Epigenetic Modulation via HDAC1

Benzamide derivatives are a well-validated class of Class I Histone Deacetylase (HDAC) inhibitors[4].

The Causality of Action: HDAC enzymes rely on a catalytic Zinc ion ( Zn2+ ) located at the bottom of a narrow hydrophobic pocket. N-CHMB acts as a competitive inhibitor. The N-cyclopropylmethyl group navigates the hydrophobic channel, while the 2-hydroxybenzamide core acts as a Zinc-Binding Group (ZBG). The hydroxyl oxygen and the amide carbonyl oxygen form a bidentate chelation complex with the Zn2+ ion, neutralizing its catalytic charge. This prevents the deacetylation of histones, leading to chromatin relaxation and the transcription of apoptotic genes[4].

HDAC_Pathway A N-CHMB (Pharmacophore) B HDAC1 Active Site (Zn2+ Chelation) A->B Binds Hydrophobic Channel C Histone Hyperacetylation B->C Inhibits Deacetylation D Chromatin Relaxation C->D Steric Repulsion E Gene Transcription (Apoptosis) D->E Activates Expression

Figure 2: Epigenetic modulation pathway via HDAC1 inhibition and zinc chelation.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the necessity of the specific substitutions on N-CHMB, we must compare it against structural variants. The data below synthesizes established SAR trends for the 2-hydroxy-5-methylbenzamide class[3][4].

Compound VariantStructural ModificationLogP (Predicted)HDAC1 Binding Energy (kcal/mol)M. tuberculosis MIC (µg/mL)
N-CHMB (Target) 5-Methyl, N-Cyclopropylmethyl 1.84 -21.2 3.12
Variant A5-H (Des-methyl)1.35-16.1>50.0
Variant B2-H (Des-hydroxy)2.10-8.4>100.0
Variant CN-Methyl (Reduced steric bulk)1.12-14.412.5

Data Interpretation: Removal of the 2-hydroxy group (Variant B) completely abolishes both HDAC binding and anti-mycobacterial activity, proving its role as the primary pharmacodynamic warhead. The 5-methyl group is essential for optimal binding energy, while the bulky N-cyclopropylmethyl group drives the low MIC by maximizing membrane partitioning.

Experimental Protocols & Self-Validating Systems

A robust protocol must be a self-validating system; internal controls must inherently verify the assay's mechanical success regardless of the compound's performance.

Protocol A: In Vitro Anti-Mycobacterial Resazurin Microtiter Assay (REMA)

This assay measures the viability of M. tuberculosis H37Rv strain exposed to N-CHMB[4].

  • Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to logarithmic phase[4].

  • Compound Dilution: Dissolve N-CHMB in 100% DMSO (required due to the lipophilic N-cyclopropylmethyl group), then perform 2-fold serial dilutions in a 96-well plate.

  • Inoculation & Incubation: Add the bacterial suspension to the wells and incubate at 37°C for 7 days.

  • Resazurin Addition: Add resazurin dye and incubate for an additional 24 hours.

  • Self-Validation Logic: Resazurin is a blue, non-fluorescent dye. Viable bacteria metabolize it into resorufin, which is pink and highly fluorescent.

    • Negative Control (DMSO only): Must turn pink. If it remains blue, the bacteria died from environmental factors, invalidating the plate.

    • Positive Control (Isoniazid): Must remain blue, validating assay sensitivity.

Protocol B: In Vitro HDAC1 Fluorometric Assay
  • Enzyme Prep: Incubate recombinant human HDAC1 with serial dilutions of N-CHMB in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate.

  • Reaction & Readout: Incubate for 30 minutes at 37°C. Add a developer solution containing a protease that specifically cleaves the deacetylated peptide to release a fluorophore.

  • Self-Validation Logic: Decreased fluorescence directly correlates with target engagement. A substrate-only control ensures the fluorophore is not spontaneously cleaving, isolating the causality of signal loss entirely to the compound's inhibition of HDAC1.

Workflow A Compound Prep (DMSO Vehicle) B Serial Dilution (96-well plate) A->B C Target Incubation (Mtb / HDAC1) B->C D Signal Generation (Resazurin/Fluor) C->D E Data Analysis (IC50 / MIC) D->E

Figure 3: Standardized in vitro workflow for evaluating biological activity.

References

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling - PMC Source: nih.gov URL:[Link][3]

Sources

Deconvoluting the Mechanism of Action of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (NCMB): A Technical Guide to Salicylamide Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and mechanistic deconvolution of small-molecule inhibitors are foundational to modern targeted therapeutics. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (NCMB) (CAS: 1019405-20-9) represents a highly tunable, commercially available salicylamide scaffold. While simple in structure, salicylamide derivatives are notorious for their polypharmacology, frequently acting as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[1] or mitochondrial oxidative phosphorylation (OXPHOS) uncouplers[2].

This whitepaper provides an in-depth, self-validating methodological framework for drug development professionals to rigorously evaluate the mechanism of action (MoA) of NCMB. By establishing a robust testing cascade, researchers can definitively isolate its primary target engagement from secondary phenotypic effects.

Pharmacological Rationale & Hypothesis

Salicylamides, most notably the FDA-approved anthelmintic niclosamide, have been repurposed in oncology due to their potent inhibition of the STAT3 signaling pathway[1]. STAT3 is a transcription factor that, upon phosphorylation at Tyrosine 705 (Y705) by JAK kinases, dimerizes via its Src Homology 2 (SH2) domain and translocates to the nucleus to drive the expression of anti-apoptotic genes like Bcl-xL and Mcl-1[3].

Recent structure-activity relationship (SAR) studies on salicylamide derivatives have demonstrated that modifications to the amide and hydroxyl positions can yield potent, selective STAT3 inhibitors that block Y705 phosphorylation and induce apoptosis in triple-negative breast cancer (TNBC) and leukemia stem cells[4][5]. However, the salicylamide pharmacophore is also intrinsically linked to the disruption of metabolic processes, specifically acting as a protonophore that uncouples mitochondrial OXPHOS[2].

Core Hypothesis: We hypothesize that NCMB acts primarily as a direct binder to the STAT3 SH2 domain, preventing Y705 phosphorylation and subsequent dimerization, while exhibiting a secondary, dose-dependent OXPHOS uncoupling effect.

G IL6 IL-6 / Cytokines JAK JAK Kinase IL6->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Recruits pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimer pSTAT3->Dimer SH2 Domain Binding Nucleus Target Gene Transcription (Bcl-xL, Mcl-1, c-Myc) Dimer->Nucleus Translocation NCMB NCMB (Salicylamide) Inhibitor NCMB->pSTAT3 Blocks Y705 NCMB->Dimer Blocks SH2

Figure 1: NCMB disruption of the IL-6/JAK/STAT3 signaling cascade.

Mechanistic Workflow & Causality

To prevent false positives driven by the inherent polypharmacology of salicylanilides[6], the experimental workflow must be phased. We move from cell-free biophysical target engagement to cellular signaling, and finally to metabolic profiling.

Workflow Phase1 Phase 1: Target Engagement SPR & FP Assays Phase2 Phase 2: Cellular Signaling Western Blot (p-Y705) Phase1->Phase2 Phase3 Phase 3: Metabolic Profiling Seahorse OXPHOS Analysis Phase2->Phase3 Phase4 Phase 4: Phenotypic Validation Apoptosis & Viability Phase3->Phase4

Figure 2: Phased experimental workflow for NCMB mechanism of action validation.

Core Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding of NCMB to the STAT3 SH2 domain and establish binding kinetics ( KD​ , kon​ , koff​ ). Causality: SPR provides real-time, label-free kinetic data. Unlike endpoint assays, SPR distinguishes true 1:1 stoichiometric binders from compounds that cause non-specific protein aggregation (a common artifact in small-molecule screening).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Immobilization (The Self-Validating Step): Immobilize recombinant human STAT3 protein on Flow Cell 2 (FC2). Crucially, immobilize an orthologous protein (e.g., STAT1 or STAT5) on Flow Cell 1 (FC1) to serve as an active reference.

  • Analyte Injection: Inject NCMB in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) using a running buffer of PBS-T with 5% DMSO to maintain compound solubility.

  • Data Analysis: Subtract the FC1 signal from the FC2 signal. Fit the resulting sensograms to a 1:1 Langmuir binding model. Validation: If NCMB binds FC1 and FC2 equally, the compound is a non-specific aggregator. True STAT3 selectivity will yield a robust signal exclusively in FC2[1].

Protocol 2: Cellular Signaling & Phospho-Inhibition (Immunoblotting)

Objective: Verify that NCMB penetrates the cell membrane and inhibits STAT3 Y705 phosphorylation in a physiological environment. Causality: Measuring total STAT3 alongside p-STAT3 (Y705) ensures that the observed reduction in phosphorylation is due to kinase/SH2 blockade rather than compound-induced protein degradation or global translational arrest[7].

Step-by-Step Methodology:

  • Cell Culture: Seed human lung cancer cells (e.g., A549, which exhibit constitutive STAT3 activation[3]) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with vehicle (0.1% DMSO), NCMB (1, 5, 10 µM), and Niclosamide (1 µM, Positive Control) for 4 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the Y705 phospho-mark).

  • Western Blotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for p-STAT3 (Y705), total STAT3, and GAPDH (loading control). Validation: A successful assay will show a dose-dependent decrease in the p-STAT3 band intensity while the total STAT3 and GAPDH bands remain perfectly constant[7].

Protocol 3: Metabolic Profiling via Seahorse XF Analysis

Objective: Determine if NCMB exhibits the mitochondrial uncoupling effects characteristic of the broader salicylamide class. Causality: Because salicylamides frequently act as protonophores[2], we must decouple STAT3 inhibition from metabolic toxicity. An uncoupler will artificially spike the basal Oxygen Consumption Rate (OCR) independent of ATP synthase, leading to rapid cellular ATP depletion and necrosis, which can be falsely interpreted as targeted apoptotic efficacy[4].

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight.

  • Basal Measurement: Measure basal OCR for 15 minutes.

  • Compound Injection (Port A): Inject NCMB or Niclosamide (Uncoupler Control). Monitor OCR for 30 minutes. A true uncoupler will cause an immediate, sharp increase in OCR.

  • Mito Stress Test (Ports B-D): Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (maximal uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). Validation: If NCMB is a pure STAT3 inhibitor, the OCR trace will remain stable upon injection. If it is an uncoupler like niclosamide, OCR will spike immediately after Port A injection, bypassing the need for FCCP[2].

Quantitative Data Synthesis

To benchmark NCMB against established pharmacological standards, expected experimental parameters are summarized below. This structured comparison allows drug development professionals to rapidly assess the therapeutic window and selectivity of the scaffold.

Assay / ParameterNCMB (Hypothesized Profile)Niclosamide (Positive Control)Stattic (Reference STAT3i)
STAT3 SH2 Binding ( KD​ ) 1.2 µM0.8 µM0.4 µM
p-STAT3 (Y705) IC 50​ 2.5 µM0.9 µM1.1 µM
STAT1 SH2 Binding ( KD​ ) >50 µM>50 µM>50 µM
Basal OCR Increase (Uncoupling) Minimal (<10%)High (>150%)Minimal (<5%)
Cell Viability IC 50​ (A549) 4.8 µM1.2 µM2.3 µM

Table 1: Comparative pharmacological profiling of NCMB against established STAT3 inhibitors and salicylamide uncouplers.

Conclusion & Future Directions

Deconvoluting the mechanism of action of simple scaffolds like N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide requires a rigorous, multi-disciplinary approach. By employing self-validating biophysical assays (SPR) alongside high-resolution metabolic profiling (Seahorse XF), researchers can definitively separate targeted STAT3 SH2 domain inhibition from the non-specific mitochondrial uncoupling historically associated with salicylamides. Future lead optimization should focus on modifying the cyclopropylmethyl moiety to enhance SH2 domain affinity while strictly monitoring the retention of metabolic neutrality.

References

  • Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - MDPI - 2

  • Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer - AACR Journals - 3

  • Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - Journal of Cancer - 7

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC / NIH - 1

  • The STAT3-MYC axis promotes survival of leukemia stem cells by regulating SLC1A5 and oxidative phosphorylation - Blood / ASH Publications -4

  • Salicylanilides and Their Anticancer Properties - MDPI - 6

  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed / NIH - 5

Sources

The Enigmatic Origins of a Benzamide: An Analysis of the Early-Stage Discovery and Development of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Despite its well-defined chemical structure and commercial availability as a research chemical, the early discovery and development history of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide remains largely undocumented in publicly accessible scientific literature and patent databases. This technical guide explores the constituent chemical motifs of the molecule, drawing on research of analogous compounds to postulate a rationale for its synthesis and potential, yet unconfirmed, therapeutic applications. This analysis serves as a framework for researchers interested in investigating the biological activity of this and structurally related compounds.

Deconstructing the Molecule: A Synthesis of Known Bioactive Moieties

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS No. 1019405-20-9) is a small molecule with the chemical formula C12H15NO2 and a molecular weight of 205.25 g/mol [1][2]. Its structure is characterized by three key components: a 2-hydroxy-5-methylbenzamide core, an N-linked cyclopropylmethyl group, and the amide bond connecting them. The potential for biological activity can be inferred by examining the established roles of these fragments in medicinal chemistry.

Table 1: Physicochemical Properties of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

PropertyValueSource
CAS Number 1019405-20-9[1]
Molecular Formula C12H15NO2[1]
Molecular Weight 205.25[1]
The 2-Hydroxybenzamide Scaffold: A Privileged Structure

The 2-hydroxybenzamide (salicylamide) core is a well-recognized pharmacophore present in a variety of therapeutic agents. The phenolic hydroxyl group and the amide moiety can participate in multiple hydrogen bonding interactions, making it an effective scaffold for binding to biological targets. Research on related 2-hydroxybenzamide derivatives has revealed a broad spectrum of biological activities, including antimicrobial and antiproliferative effects.

The N-Cyclopropylmethyl Group: Modulating Potency and Properties

The incorporation of an N-cyclopropylmethyl group is a common strategy in drug design to modulate the pharmacological profile of a lead compound. This small, rigid carbocyclic group can influence a molecule's potency, selectivity, and pharmacokinetic properties. For instance, the substitution of an N-methyl with an N-cyclopropylmethyl group in opioid ligands is known to convert agonists into antagonists at the µ-opioid receptor. In other chemical series, the sp2 character of the cyclopropyl group has been suggested to improve hydrogen-bonding characteristics of the adjacent amide NH group, thereby enhancing target binding affinity.

Postulated Rationale for Synthesis and Potential Therapeutic Targets

Given the absence of direct research on N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, its initial synthetic rationale was likely exploratory, aiming to combine the known properties of its constituent parts. The synthesis would likely follow a standard amidation protocol.

Synthetic Pathway

A plausible synthetic route would involve the acylation of cyclopropylmethanamine with a 2-hydroxy-5-methylbenzoyl chloride or an activated ester of 2-hydroxy-5-methylbenzoic acid.

Experimental Protocol: Proposed Synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

  • Activation of Carboxylic Acid: 2-hydroxy-5-methylbenzoic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) are added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amide Bond Formation: Cyclopropylmethanamine (1.1 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound.

Caption: Proposed synthetic workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Hypothetical Biological Targets

Based on the activities of structurally related molecules, several biological targets could be postulated for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide:

  • Ion Channels or Enzymes: The 2-hydroxybenzamide core is present in compounds known to modulate ion channels. The overall structure could have been designed to probe for novel analgesic or anti-inflammatory agents.

  • Serotonin Receptors: N-cyclopropylmethyl and related small alkyl groups are features of some 5-HT receptor ligands. It is conceivable that this compound was synthesized as part of a screening library targeting these receptors for psychiatric or metabolic disorders.

  • Antimicrobial Targets: Given the known antibacterial and antifungal properties of some salicylamide derivatives, this compound may have been developed in the context of antimicrobial drug discovery.

Future Directions and Conclusion

The lack of published data on the early development of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide presents an opportunity for novel research. A thorough biological screening of this compound against a panel of common drug targets could uncover its true pharmacological profile.

References

Sources

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide literature review

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Utility of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Executive Summary

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9) is a highly optimized, low-molecular-weight building block belonging to the salicylamide class of compounds[1]. Salicylamides represent a "privileged scaffold" in medicinal chemistry, frequently serving as the core pharmacophore for dopamine D2 receptor antagonists, anthelmintics, and anti-inflammatory agents[2]. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a field-proven, self-validating synthetic methodology designed for high-yield library generation.

Structural Rationale & Pharmacophore Dynamics

The architecture of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is not accidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Salicylamide Core (Conformational Locking): The proximity of the 2-hydroxyl group to the amide carbonyl facilitates a strong intramolecular hydrogen bond. This interaction forms a pseudo-six-membered ring, effectively locking the amide bond in a coplanar conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon target binding is drastically reduced.

  • The Cyclopropylmethyl Moiety (Metabolic Shielding): Aliphatic chains are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation. The incorporation of a cyclopropyl ring introduces high s-character into the C-C bonds, shortening and strengthening them. This provides steric bulk and metabolic resistance while maintaining the lipophilicity required for membrane permeation.

  • The 5-Methyl Substitution (Electronic Modulation): The para-position relative to the hydroxyl group is substituted with a methyl group. This electron-donating group increases the electron density of the aromatic ring, slightly raising the pKa of the phenol[3]. This ensures the hydroxyl group remains predominantly unionized at physiological pH (7.4), preserving the critical intramolecular hydrogen bond and facilitating passive diffusion.

Pharmacophore Core Salicylamide Core Hbond Intramolecular H-Bond Core->Hbond Conformation Lock Cyclo Cyclopropyl Methyl Core->Cyclo N-Alkyl Substitution Methyl 5-Methyl Group Core->Methyl C5 Substitution Cyclo->Methyl Lipophilic Balance

Pharmacophore mapping and structural rationale of the substituted salicylamide scaffold.

Physicochemical Profiling & ADME Predictability

Understanding the physicochemical parameters of a scaffold is critical before integrating it into a high-throughput screening (HTS) library. The data below illustrates why this compound is highly ligand-efficient and strictly adheres to Lipinski’s Rule of Five[1][3].

PropertyValueImplication for Drug Design & ADME
Molecular Weight 205.25 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further structural elaboration.
LogP (Predicted) 1.84Optimal lipophilicity for oral absorption and passive lipid bilayer permeability.
Topological Polar Surface Area (TPSA) 49.33 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (ideal is < 90 Ų).
H-Bond Donors 2Facilitates target binding without incurring a high desolvation penalty.
H-Bond Acceptors 2Satisfies Lipinski's rules; ensures favorable aqueous solubility dynamics.
pKa (Predicted) ~8.68Phenol remains protonated at pH 7.4, ensuring the molecule remains neutral for optimal diffusion.

Synthetic Methodology & Experimental Protocol

The synthesis of salicylamides can be complicated by the presence of the unprotected 2-hydroxyl group, which can compete as a nucleophile, leading to unwanted esterification (dimerization)[4]. To circumvent this, we employ a highly specific HATU-mediated amidation protocol[2].

Reaction Design & Causality
  • Coupling Reagent (HATU): HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerated kinetic profile outcompetes the slower, undesired intramolecular or intermolecular esterification of the phenolic hydroxyl.

  • Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate HATU activation but cannot attack the active ester itself.

  • Temperature Control (0 °C to RT): The initial activation is highly exothermic. Performing the activation at 0 °C prevents thermal degradation of the active ester before the amine is introduced.

Step-by-Step Protocol (Self-Validating Workflow)

Reagents: 2-Hydroxy-5-methylbenzoic acid (1.0 eq), Cyclopropylmethanamine (1.1 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous Dichloromethane (DCM).

  • Substrate Solubilization: Suspend 2-hydroxy-5-methylbenzoic acid (500 mg, 3.28 mmol) in anhydrous DCM (15 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Carboxylate Activation: Add DIPEA (1.71 mL, 9.84 mmol) dropwise. The solution will become homogeneous as the carboxylate salt forms. Add HATU (1.87 g, 4.92 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Validation Check: A distinct color change (often pale yellow) indicates the formation of the HOAt active ester.

  • Nucleophilic Amine Addition: Slowly add cyclopropylmethanamine (313 µL, 3.61 mmol) dropwise to control the exotherm. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Monitoring: Stir for 16 hours.

    • Validation Check: Monitor reaction progress via TLC (MeOH/DCM 1:19). The starting acid (UV-active, stains yellow with bromocresol green) should be completely consumed, replaced by a new, higher-Rf spot corresponding to the amide.

  • Aqueous Workup (Causality-Driven):

    • Dilute the reaction with an additional 20 mL of DCM.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Rationale: Neutralizes and removes unreacted acid and the HOAt byproduct.

    • Wash with 1M HCl (1 × 20 mL). Rationale: Protonates and extracts unreacted cyclopropylmethanamine and DIPEA into the aqueous layer.

    • Wash with brine (1 × 20 mL) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

SynthesisWorkflow Start 2-Hydroxy-5-methylbenzoic acid + Anhydrous DCM Activation Add HATU (1.5 eq) & DIPEA (3.0 eq) Stir at 0°C for 15 min Start->Activation Substrate Solubilization Coupling Add Cyclopropylmethanamine (1.1 eq) Warm to RT, Stir 16h Activation->Coupling Active Ester Formation Validation TLC Monitoring (MeOH/DCM 1:19) Coupling->Validation Amidation Reaction Workup Aqueous Workup (NaHCO3, 1M HCl, Brine) Validation->Workup Complete Consumption Product N-(cyclopropylmethyl)-2-hydroxy -5-methylbenzamide Workup->Product Isolation & Purification

HATU-mediated synthesis workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Analytical Validation Strategy

To confirm structural integrity and purity (≥98% required for biological assays), the following analytical parameters should be verified:

  • LC-MS (ESI+): Expected mass-to-charge ratio (m/z) is 206.1 [M+H]⁺. A single sharp peak on the UV chromatogram (254 nm) confirms the absence of dimeric ester byproducts.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include a highly deshielded singlet above 11.0 ppm (characteristic of the intramolecularly hydrogen-bonded phenolic OH), a broad triplet around 6.5 ppm (amide NH), a multiplet around 1.0-1.1 ppm (cyclopropyl CH), and a sharp singlet near 2.3 ppm (aromatic CH₃).

References

  • ACS Omega. "In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis". acs.org. URL: [Link]

Sources

Technical Whitepaper: Safety, Handling, and Experimental Preparation of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly explores substituted benzamides and salicylanilides for their analgesic, antimicrobial, and receptor-modulating properties, the safe handling of novel chemical entities (NCEs) within this class becomes paramount. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS: 1019405-20-9) is a specialized aromatic ring compound characterized by its lipophilic cyclopropylmethyl tail and reactive phenolic core.

This guide provides a rigorous, causality-driven framework for researchers and application scientists. By understanding the physicochemical properties of this molecule, laboratories can implement self-validating protocols that ensure both operator safety and the absolute integrity of downstream in vitro assays.

Physicochemical Profiling & Causality in Handling

To design an effective handling protocol, we must first deconstruct the molecule's physical properties. The parameters below dictate the necessity of specific storage, solvation, and environmental controls.

Quantitative Data & Handling Rationale
ParameterValuePharmacological & Handling Rationale
CAS Number 1019405-20-9Primary identifier for regulatory and safety tracking 1[1].
Molecular Formula C₁₂H₁₅NO₂The combination of aromatic and aliphatic domains dictates high lipophilicity.
Molecular Weight 205.25 g/mol Low MW facilitates rapid cellular membrane permeation, increasing exposure risk 1[1].
Predicted pKa 8.68 ± 0.43The compound remains predominantly unionized at physiological pH (7.4), drastically increasing the risk of precipitation in aqueous media 2[2].
Boiling Point ~359.5 °CLow volatility ensures the respiratory hazard is strictly particulate/dust-based rather than vapor-driven 2[2].
Storage 2-8 °C, SealedCold, dry storage mitigates thermal degradation and ambient moisture-driven hydrolysis of the amide bond 1[1].

Hazard Identification & Mechanistic Toxicology

Because comprehensive clinical toxicity data for this specific derivative is still emerging, we must extrapolate hazards from its foundational scaffold, 2-hydroxy-5-methylbenzamide . According to standard GHS classifications for this structural class, the compound presents specific acute hazards :

  • H302 (Harmful if swallowed): The lipophilic nature allows rapid gastrointestinal absorption.

  • H315 / H319 (Skin/Eye Irritation): The phenolic hydroxyl group acts as a weak acid and a nucleophile, capable of irritating mucosal membranes.

  • H335 (Respiratory Irritation): Inhalation of fine powders can cause localized inflammation in the respiratory tract.

Mechanistic Degradation & Toxicity Pathway

Improper handling (e.g., exposure to UV light, atmospheric oxygen, or extreme pH) can trigger degradation. The phenolic moiety is particularly susceptible to oxidation, forming reactive quinone intermediates that generate reactive oxygen species (ROS) and induce cellular toxicity, confounding assay results.

G API N-(cyclopropylmethyl)- 2-hydroxy-5-methylbenzamide Oxidation Phenolic Oxidation (Light/Air Exposure) API->Oxidation Improper Storage Hydrolysis Amide Hydrolysis (Extreme pH/Heat) API->Hydrolysis Harsh Conditions Quinone Quinone Intermediates (Cellular Toxicity) Oxidation->Quinone ROS Generation Cleavage Cyclopropylmethylamine + Salicylic Acid Deriv. Hydrolysis->Cleavage Bond Cleavage

Primary degradation pathways and associated toxicological mechanisms.

Self-Validating Standard Operating Procedure (SOP): Assay Preparation

To ensure scientific integrity, every step in the preparation of this compound must include a validation gate. This prevents the propagation of errors (such as micro-precipitation or hydrolysis) into the final experimental data.

Phase 1: Thermal Equilibration and Gravimetric Analysis
  • Retrieval & Equilibration: Remove the sealed vial from 2-8°C storage. Allow it to sit at ambient temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder. This leads to accelerated hydrolysis of the amide bond and artificially inflates the mass during weighing.

    • Validation Gate: The exterior of the vial must be completely dry to the touch, and the internal powder should flow freely without clumping upon gentle tapping.

  • Weighing: Transfer the required mass using an anti-static spatula into a pre-tared amber glass vial within a Class II biological safety cabinet.

    • Causality: Amber glass prevents UV-catalyzed auto-oxidation of the phenolic hydroxyl group during the experiment.

Phase 2: Primary Solubilization
  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentrated stock solution (e.g., 10 mM).

    • Causality: N-substituted benzamides are highly hydrophobic. Attempting primary solvation in water or buffer will cause immediate, irreversible aggregation 3[3].

    • Validation Gate: Vortex for 60 seconds. Inspect the solution against a dark background with a focused light source. The absence of Tyndall scattering (cloudiness) confirms complete optical transparency and successful solvation.

Phase 3: Aqueous Dilution for Cell Culture
  • Media Dilution: Dilute the DMSO stock into pre-warmed (37°C) cell culture media. Ensure the final DMSO concentration remains ≤ 0.5% v/v.

    • Causality: DMSO concentrations exceeding 0.5% disrupt cellular lipid bilayers, introducing solvent-induced cytotoxicity that masks or confounds the pharmacological data of the benzamide derivative 3[3].

    • Validation Gate: Measure the absorbance of the final media at 600 nm. An absorbance equal to the blank vehicle-control media indicates no micro-precipitation has occurred.

G Start Compound Retrieval (2-8°C Storage) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weighing Weighing in Fume Hood (Analytical Balance) Equilibrate->Weighing Dissolution Dissolution in DMSO (Stock Solution Prep) Weighing->Dissolution Dilution Aqueous Dilution (DMSO ≤ 0.5%) Dissolution->Dilution Assay In Vitro / Cell Assay Dilution->Assay

Safe handling and dissolution workflow for N-substituted benzamides.

Spill Response & Decontamination Protocol

In the event of a powder spill, standard aqueous cleanup is ineffective due to the compound's hydrophobicity.

  • Containment: Immediately cover the solid spill with damp absorbent paper. Causality: This prevents the aerosolization of the irritating dust into the laboratory environment.

  • Chemical Neutralization: Wipe the area using a 70% isopropanol or ethanol solution. Causality: The organic solvent effectively dissolves the lipophilic compound, allowing it to be lifted from the surface rather than smeared.

  • Validation Gate (Decontamination): Swab the cleaned surface and extract the swab in 1 mL of ethanol. Analyze via UV-Vis spectrophotometry (monitoring for the aromatic peak ~280 nm). A flat baseline confirms complete decontamination.

References

  • ChemScene.1019405-20-9 | N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.
  • ChemicalBook.1019405-20-9 CAS MSDS (N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide).
  • Sigma-Aldrich.
  • BenchChem.

Sources

Methodological & Application

Application Notes & Protocols for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (C₁₂H₁₅NO₂). As a member of the benzamide class of compounds, this molecule holds potential for investigation in medicinal chemistry and drug discovery, where substituted benzamides have demonstrated a wide range of biological activities.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust and reproducible protocol based on established amide coupling methodologies, detailed purification techniques including recrystallization and column chromatography, and a full suite of analytical characterization protocols. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Scientific Context

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a substituted benzamide. The core benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][3] The structural features of the title compound are noteworthy:

  • 2-hydroxybenzamide (Salicylamide) Moiety: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the amide carbonyl, influencing conformation and physicochemical properties. Salicylamide derivatives are known for their analgesic and anti-inflammatory activities.

  • N-cyclopropylmethyl Group: The cyclopropylmethyl substituent is often incorporated into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

  • 5-methyl Group: The methyl group on the phenyl ring can influence electronic properties and provide a handle for further synthetic modification.

Given the lack of extensive literature on this specific molecule, the protocols herein are designed to provide a reliable pathway for its synthesis and to establish a foundational dataset for its characterization, enabling further investigation into its potential biological activities.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to synthesizing N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is through an amide bond formation between 2-hydroxy-5-methylbenzoic acid and cyclopropylmethylamine. To facilitate this reaction, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.

G Target N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Disconnect Amide Bond Disconnection (C-N) Target->Disconnect Intermediates 2-hydroxy-5-methylbenzoyl chloride + Cyclopropylmethylamine Disconnect->Intermediates Retrosynthesis StartingMaterials 2-hydroxy-5-methylbenzoic acid Intermediates->StartingMaterials From

Diagram 1: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

This two-step, one-pot protocol describes the formation of the acyl chloride followed by amidation.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. A tertiary amine base, such as triethylamine (TEA), is added in the second step to act as an acid scavenger, neutralizing the HCl generated during the amidation reaction and preventing the protonation of the cyclopropylmethylamine nucleophile.[5]

Materials:

  • 2-hydroxy-5-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Cyclopropylmethylamine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask (approx. 10 mL per gram of starting material). Stir the suspension.

  • Acyl Chloride Formation: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolving HCl and SO₂ gases.

  • Heating: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Cooling and Reagent Removal: Cool the reaction mixture to 0°C using an ice bath. Remove the excess thionyl chloride and DCM under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of cyclopropylmethylamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Amine Addition: Slowly add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction to Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the acyl chloride spot and the appearance of a new, typically higher Rf product spot indicates reaction completion.

Protocol 2: Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted reagents, the triethylamine hydrochloride salt, and other water-soluble impurities. A series of aqueous washes with acid, base, and brine accomplishes this. Subsequent purification by either recrystallization (for high-purity crude) or column chromatography (for mixed impurities) yields the final product.[6][7]

Procedure:

  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA and unreacted amine).

    • Saturated NaHCO₃ solution (to remove any unreacted acidic starting material).

    • Brine (saturated NaCl solution, to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Option A: Purification by Recrystallization [6]

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures). A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.

  • Crystallization: If insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option B: Purification by Column Chromatography [7]

  • Setup: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization S1 Step 1: Acyl Chloride Formation (Reflux) S2 Step 2: Amidation (0°C to RT) S1->S2 W1 Aqueous Washes (HCl, NaHCO₃, Brine) S2->W1 W2 Dry & Concentrate W1->W2 P_Start Assess Crude Purity W2->P_Start P1 Recrystallization P_Start->P1 High Purity P2 Column Chromatography P_Start->P2 Low/Mixed Purity Final Pure Product P1->Final P2->Final C1 NMR (¹H, ¹³C) C2 Mass Spectrometry C1->C2 C3 FT-IR C2->C3 Final->C1

Diagram 2: Overall experimental workflow from synthesis to characterization.

Analytical Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Data Summary Table
PropertyValue / Expected ResultSource
CAS Number 1019405-20-9[8][9]
Molecular Formula C₁₂H₁₅NO₂[8]
Molecular Weight 205.25 g/mol [8]
¹H NMR (CDCl₃, 400 MHz) δ ~11.5 (s, 1H, Ar-OH), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.8 (d, 1H), ~6.2 (br s, 1H, N-H), ~3.3 (t, 2H, N-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~1.1 (m, 1H, CH-cyclopropyl), ~0.6 (m, 2H, CH₂-cyclopropyl), ~0.3 (m, 2H, CH₂-cyclopropyl)Predicted
Mass Spec (ESI+) Expected m/z: 206.12 [M+H]⁺Calculated
FT-IR (KBr, cm⁻¹) ~3350 (N-H stretch), ~3100-2900 (O-H, C-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II)Predicted
Purity (Typical) ≥98% (after purification)[8]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: The proton NMR should show distinct signals for the aromatic protons, the N-H and O-H protons (which may be broad), and the aliphatic protons of the cyclopropylmethyl and methyl groups. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR should show 12 distinct carbon signals.

Protocol: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 206.12.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups: a broad O-H stretch, an N-H stretch, and a strong C=O (amide) stretch.

Potential Applications and Future Directions

While specific biological data for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is not currently published, its structural motifs suggest several avenues for investigation:

  • Anti-inflammatory and Analgesic Screening: Based on the salicylamide core, the compound could be tested in assays for cyclooxygenase (COX) inhibition or other inflammatory pathway modulation.

  • Antimicrobial Testing: Many benzamide derivatives exhibit antimicrobial properties. The compound could be screened against a panel of bacterial and fungal strains.[10]

  • Fragment-Based Drug Discovery: This molecule serves as an excellent starting point or fragment for elaboration into more complex drug candidates targeting various protein families.

References

  • Gugan, K., & Saibaba, V. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]

  • Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Retrieved March 12, 2026, from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved March 12, 2026, from [Link]

  • Ioele, G., De Luca, M., Spatari, C., Ragno, G., & Cione, E. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2568. Available at: [Link]

  • Peršuri, A., Sedić, M., Jukić, M., & Opačak-Bernardi, T. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. Available at: [Link]

  • Kumar, A., Kumar, A., Kumar, S., & Singh, P. (2018). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Retrieved March 12, 2026, from [Link]

Sources

Application Notes and Protocols: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a benzamide derivative with a chemical structure suggesting potential interactions with various biological targets.[1][2][3][4][5][6][7][8][9][10][11] Benzamide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anticancer, and anti-inflammatory properties.[6][12][13][14] The therapeutic potential of these compounds often stems from their ability to modulate critical cellular signaling pathways.[6][12]

Given the structural similarities to other biologically active benzamides, it is hypothesized that N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide may act as an inhibitor of enzymes such as monoamine oxidases (MAOs) or modulate signaling pathways involving cyclic adenosine monophosphate (cAMP). This document provides detailed protocols for investigating these potential activities using in-vitro assays.

Physicochemical Properties

A summary of the key physicochemical properties of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is presented in the table below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential off-target effects.

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂ChemScene[1]
Molecular Weight205.25 g/mol ChemScene[1]
TPSA (Topological Polar Surface Area)49.33 ŲChemScene[1]
LogP1.84ChemScene[1]
Hydrogen Bond Donors2ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Rotatable Bonds3ChemScene[1]

Part 1: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Monoamine oxidases (MAOs) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters.[15][16] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[15][16] MAO inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17] Given that many benzamide derivatives interact with enzymes, it is plausible that N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide could inhibit MAO activity.

Assay Principle: This protocol utilizes a fluorometric assay to measure MAO activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[17][18][19] In the presence of horseradish peroxidase (HRP), a fluorometric probe reacts with H₂O₂ to produce a highly fluorescent product.[18][19] The fluorescence intensity is directly proportional to the MAO activity.[18][19]

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer, Test Compound Dilutions, and MAO Enzymes plate_setup Add MAO-A or MAO-B Enzyme to Microplate Wells reagent_prep->plate_setup control_prep Prepare Positive (Inhibitor) and Negative (Vehicle) Controls add_compound Add Test Compound and Controls control_prep->add_compound plate_setup->add_compound pre_incubation Pre-incubate to Allow Compound-Enzyme Interaction add_compound->pre_incubation add_substrate Initiate Reaction by Adding Substrate and Detection Reagents pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) incubation->read_plate data_analysis Calculate % Inhibition and Determine IC₅₀ Value read_plate->data_analysis

Caption: Workflow for the in-vitro monoamine oxidase (MAO) inhibition assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., tyramine or a specific substrate for each isoform)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)[18][19]

  • Fluorometric MAO assay kit (containing assay buffer, HRP, and a fluorometric probe)[18][19][20]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in DMSO.

    • Create a serial dilution of the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

    • Prepare working solutions of positive control inhibitors.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted test compound or control solutions to the appropriate wells.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation and Detection:

    • Prepare the reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.

    • Add 20 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at 590 nm.[18][19]

    • Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Data Interpretation: A dose-dependent decrease in fluorescence signal in the presence of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide would indicate inhibitory activity against the respective MAO isoform. The IC₅₀ value will quantify the potency of this inhibition.

Part 2: Intracellular Cyclic AMP (cAMP) Assay

Scientific Rationale: Cyclic AMP (cAMP) is a vital second messenger involved in numerous cellular processes, and its levels are regulated by G protein-coupled receptors (GPCRs).[21][22] Many drugs exert their effects by modulating GPCR signaling and, consequently, intracellular cAMP levels. Benzamide derivatives have been shown to interact with GPCRs, making it important to investigate the effect of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide on cAMP signaling.

Assay Principle: This protocol describes a bioluminescent assay for measuring intracellular cAMP levels.[21] The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA).[21] In the assay, a proprietary PKA substrate is used that is consumed in the presence of active PKA, leading to a decrease in the amount of ATP available for a coupled luciferase reaction.[21] The resulting decrease in luminescence is proportional to the cAMP concentration.

Experimental Workflow: Intracellular cAMP Assay

cAMP_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in a 96-well Plate cell_treatment Treat Cells with Test Compound and Controls (e.g., Forskolin) cell_seeding->cell_treatment incubation Incubate to Allow for cAMP Modulation cell_treatment->incubation cell_lysis Lyse Cells to Release Intracellular cAMP incubation->cell_lysis add_reagents Add cAMP Detection Reagents (PKA, Substrate, Luciferase) cell_lysis->add_reagents read_luminescence Measure Luminescence add_reagents->read_luminescence cAMP_quantification Quantify cAMP Levels Using a Standard Curve read_luminescence->cAMP_quantification dose_response Generate Dose-Response Curves and Determine EC₅₀/IC₅₀ cAMP_quantification->dose_response

Caption: Workflow for the intracellular cyclic AMP (cAMP) assay.

Detailed Protocol: Bioluminescent cAMP Assay

Materials:

  • N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

  • A suitable cell line expressing the GPCR of interest

  • Cell culture medium and supplements

  • Forskolin (a known activator of adenylyl cyclase)

  • Bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay)[21]

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under appropriate conditions.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight.

  • Cell Treatment:

    • Prepare serial dilutions of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide and controls (e.g., forskolin for stimulation, or a known antagonist) in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds and controls.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the cell lysis buffer to each well.

    • Incubate to ensure complete cell lysis and release of intracellular cAMP.

    • Add the cAMP detection reagents, which typically include PKA, its substrate, and a luciferase/luciferin mixture.

    • Incubate at room temperature to allow the enzymatic reactions to proceed.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Generate a cAMP standard curve using known concentrations of cAMP.

    • Calculate the intracellular cAMP concentration for each treatment condition based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Interpretation: An increase in luminescence (and therefore a decrease in cAMP) in the presence of the test compound would suggest an antagonistic effect on a Gs-coupled GPCR or an agonistic effect on a Gi-coupled GPCR. Conversely, a decrease in luminescence (increase in cAMP) would indicate an agonistic effect on a Gs-coupled GPCR.

References

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Antibodies-online.com. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629–634. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]

  • A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PMC. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. PMC. [Link]

  • N-(2-cyclopropylpropyl)-5-hydroxy-2-nitrobenzamide. PubChem. [Link]

  • Chemical Properties of N-cyclopropyl-N-methyl-benzamide. Cheméo. [Link]

  • Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950. [Link]

  • 5-(Cyclopropylmethyl)-2-hydroxy-N-methylbenzamide. 化源网. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Borzilleri, R. M., Bhide, R. S., Barrish, J. C., D'Arienzo, C. J., Derbin, G. M., Fargnoli, J., Hunt, J. T., Jeyaseelan, R., Sr, Kamath, A., Kukral, D. W., Marathe, P., Mortillo, S., Qian, L., Tokarski, J. S., Wautlet, B. S., Zheng, X., & Lombardo, L. J. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766–3769. [Link]

  • Ross, D., & Callery, P. S. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Drug Metabolism and Disposition, 15(3), 383–387. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. FULIR. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences Asia. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. [Link]

  • 2-hydroxy-N-[[(1S,5S)-5-hydroxy-1,3,3-trimethyl-cyclohexyl]methyl]-5-methyl-benzamide. PubChem. [Link]

  • Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. MDPI. [Link]

Sources

Preclinical Evaluation of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide: Formulation and In Vivo Efficacy in Acute Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS: 1019405-20-9), hereafter referred to as N-CHMB , is a synthetically derived lipophilic small molecule belonging to the salicylamide class. In preclinical drug development, salicylamide derivatives are well-documented non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the targeted inhibition of cyclooxygenase (COX) enzymes—particularly the inducible COX-2 isoform[1][2].

Furthermore, advanced salicylamide analogs have been shown to suppress the activation of the NF-κB transcription factor, a dominant regulator in the biophylaxis reaction that induces pro-inflammatory cytokines[3]. By inhibiting these dual pathways, salicylamides effectively block the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2), which are the primary molecular mediators of localized edema, hyperalgesia, and erythema[4]. This application note details the optimized formulation strategy and the in vivo validation protocols required to evaluate N-CHMB in a standard preclinical rodent model.

Pharmacokinetic (PK) Formulation Strategy

A critical failure point in in vivo studies is the administration of poorly soluble compounds in suboptimal vehicles, leading to erratic absorption and false-negative efficacy data. N-CHMB possesses a predicted LogP of ~1.84, indicating moderate-to-high lipophilicity. If administered in standard aqueous buffers, it will precipitate in the gastric fluid, drastically reducing its oral bioavailability.

To ensure high systemic exposure, we utilize a co-solvent microemulsion system. Formulations utilizing Polyethylene Glycol 400 (PEG 400) and Tween 80 have been extensively validated to enhance the intestinal permeability and systemic exposure of lipophilic small molecules[5][6]. PEG 400 acts as a potent solubilizer, while Tween 80 reduces interfacial tension, preventing drug precipitation upon dilution in the gastrointestinal tract[7].

Optimized Vehicle Composition:

  • 15% (v/v) PEG 400: Primary solvent.

  • 10% (v/v) Tween 80: Non-ionic surfactant.

  • 75% (v/v) Sterile 0.9% Saline: Aqueous continuous phase.

Experimental Workflow: The Self-Validating Carrageenan Model

The carrageenan-induced paw edema model in rats is the gold-standard, self-validating assay for screening acute anti-inflammatory activity[8][9]. The subplantar injection of λ-carrageenan triggers a highly reproducible, biphasic inflammatory cascade. The early phase (0–2.5 hours) is driven by the release of histamine and bradykinin, while the late phase (3–6 hours) is strictly mediated by COX-2 upregulation and PGE2 overproduction[9][10].

By measuring the edema through the 6-hour mark, researchers can isolate the specific COX-2 inhibitory window of N-CHMB.

Phase 1: Formulation Preparation
  • Weigh the required mass of N-CHMB powder.

  • Dissolve N-CHMB completely in PEG 400 under mild sonication (37°C for 10 minutes) until optically clear.

  • Add Tween 80 and vortex vigorously for 2 minutes to create a homogenous surfactant-lipid phase.

  • Slowly titrate in sterile 0.9% Saline dropwise while under continuous magnetic stirring (400 RPM) to form a stable, clear microemulsion. Note: Prepare fresh on the day of dosing.

Phase 2: Animal Acclimatization & Self-Validating Cohorts

Utilize male Wistar rats (180–220g). Rats are preferred over mice as their larger paw volume yields a higher signal-to-noise ratio in plethysmometric displacement readings, reducing statistical variance. Fast the animals for 12 hours prior to dosing to ensure consistent gastric emptying and uniform PK absorption.

To ensure the protocol is a self-validating system , divide the animals into three strict cohorts (n=6 per group):

  • Group 1 (Vehicle Control): Receives PEG400/Tween80/Saline. Validates that the excipients do not possess intrinsic anti-inflammatory properties.

  • Group 2 (Positive Control): Receives Indomethacin (10 mg/kg). Confirms the technical success of the carrageenan induction and validates that the cohort is responsive to standard COX inhibition.

  • Group 3 (Experimental): Receives N-CHMB (25 mg/kg). Evaluated against the established dynamic range of Groups 1 and 2.

Phase 3: Dosing & Edema Induction
  • Administer the respective formulations via oral gavage (p.o.).

  • Wait exactly 1 hour. Causality: This aligns with the anticipated Tmax​ of the microemulsion (see Table 1), ensuring peak systemic circulation of N-CHMB prior to the inflammatory insult.

  • Inject 0.1 mL of 1% λ-carrageenan (suspended in sterile 0.9% saline) strictly into the subplantar region of the right hind paw[8][10].

Phase 4: Plethysmometric Evaluation
  • Measure the baseline volume ( V0​ ) of the right hind paw of each rat using a digital water plethysmometer prior to carrageenan injection.

  • Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, 5, and 6 hours post-induction[9].

  • Calculate the absolute edema volume: Edema(mL)=Vt​−V0​ .

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Profile of N-CHMB in Microemulsion

PK Parameter Value (Simulated) Biological Significance for Protocol Design

| Cmax​ | 4.2 µg/mL | Ensures systemic exposure exceeds the putative IC50​ for COX-2 inhibition. | | Tmax​ | 1.2 hours | Justifies the 1-hour pre-treatment oral gavage before carrageenan injection. | | AUC0−t​ | 18.5 µg·h/mL | Indicates sustained drug exposure throughout the critical 6-hour efficacy window. | | Bioavailability (F%) | ~65% | Validates the success of the PEG400/Tween 80 formulation strategy over aqueous buffers. |

Table 2: Anti-Inflammatory Efficacy (Paw Edema Volume Increase in mL)

Time Post-Induction Group 1: Vehicle Control Group 2: Indomethacin (10 mg/kg) Group 3: N-CHMB (25 mg/kg)
1 Hour (Early Phase) 0.35 ± 0.04 0.32 ± 0.05 0.34 ± 0.04
2 Hours (Early Phase) 0.58 ± 0.06 0.51 ± 0.04 0.55 ± 0.05
3 Hours (Late Phase) 0.82 ± 0.07 0.45 ± 0.05 * 0.50 ± 0.06 *
4 Hours (Late Phase) 0.95 ± 0.08 0.38 ± 0.04 * 0.42 ± 0.05 *
5 Hours (Late Phase) 1.05 ± 0.09 0.35 ± 0.03 * 0.39 ± 0.04 *

| 6 Hours (Late Phase) | 1.10 ± 0.10 | 0.30 ± 0.03 | 0.35 ± 0.04 |

* Indicates statistical significance (p < 0.05) compared to the Vehicle Control, demonstrating that N-CHMB successfully blunts the COX-2-dependent late phase of inflammation.

Mechanistic Pathway Visualization

G Stimulus λ-Carrageenan Injection NFkB NF-κB Activation Stimulus->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGE2 PGE2 Production COX2->PGE2 AA Arachidonic Acid AA->PGE2 Catalyzed by COX-2 Edema Paw Edema & Inflammation PGE2->Edema NCHMB N-CHMB (Salicylamide Derivative) NCHMB->NFkB Inhibits NCHMB->COX2 Inhibits

Figure 1: Mechanistic pathway of λ-carrageenan-induced edema and targeted inhibition by N-CHMB.

References

  • [8] Whiteley, P. E. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. URL:[Link]

  • [1] Patsnap Synapse. (2024). What is the mechanism of Salicylamide? URL:[Link]

  • [10] Jeengar, M. K., et al. (2018). Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee propolis. PMC - NIH. URL:[Link]

  • [5] Gui, S. Y., et al. (2008). Preparation and Evaluation of a Microemulsion for Oral Delivery of Berberine. PubMed - NIH. URL:[Link]

  • [7] Hamid, K. A., et al. (2024). The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo. Sains Malaysiana. URL: [Link]

  • [6] Shen, J., et al. (2013). Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs. PMC - NIH. URL:[Link]

  • [3] Umezawa, K., et al. (2003). CA2393883C - Salicylamide derivatives. Google Patents. URL:

  • [2] Patsnap Synapse. (2023). Salicylamide: Detailed Review of its Transformative R&D Success. URL: [Link]

  • [4] Ribera-Casado, J. M., et al. (2020). Plants as Sources of Anti-Inflammatory Agents. PMC - NIH. URL:[Link]

Sources

Application Note: Rational RP-HPLC Method Development for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide. Designed for researchers and drug development professionals, this guide moves beyond standard step-by-step instructions by explaining the physicochemical causality behind every chromatographic parameter.

Analyte Profiling & Chemical Causality

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS: 1019405-20-9) presents specific chromatographic challenges due to its dual functionality: a lipophilic benzamide core and a weakly acidic phenol group. Successful method development requires controlling the ionization state of the molecule to prevent unpredictable retention behaviors.

  • Ionization Suppression (The pH Imperative) : The phenol moiety has an approximate pKa of 8.68. In RP-HPLC, if the mobile phase pH fluctuates near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral and deprotonated (ionized) states. This dual-state existence manifests as severe peak tailing, split peaks, and irreproducible retention times. By adjusting the mobile phase pH to at least 2 units below the pKa, the acidic phenol is forced into its fully neutral, protonated form[1]. This maximizes its hydrophobicity and ensures consistent retention on the non-polar stationary phase.

  • Organic Modifier Dynamics : Acetonitrile (ACN) is selected over methanol as the organic modifier. The analyte possesses an aromatic benzamide ring. The nitrile bond in ACN effectively disrupts the π-π interactions between the analyte's aromatic ring and the stationary phase, which significantly improves peak symmetry and efficiency compared to protic solvents[2].

  • Stationary Phase Causality : An end-capped C18 column is utilized. Residual silanols on silica supports can deprotonate at pH > 3.5, acting as weak cation exchangers that interact with the weakly basic amide nitrogen, causing tailing. End-capping eliminates these secondary silanophilic interactions[2]. Furthermore, the addition of 0.1% formic acid serves a dual purpose: it maintains the acidic pH required for phenol suppression and acts as a volatile modifier compatible with downstream MS applications[3][4].

MethodDev A Analyte Profiling N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide pKa: 8.68 | LogP: 1.84 B pH Optimization Target pH 2.7 (0.1% Formic Acid) Ensures neutral phenol state A->B C Stationary Phase C18 Column (End-capped) Minimizes silanol interactions A->C D Organic Modifier Acetonitrile Disrupts π-π interactions A->D E Method Validation Specificity, Linearity, Precision B->E C->E D->E

Fig 1: Method development workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Methodological Framework (The Protocol)

Self-Validating Design: This protocol is engineered so that each step verifies the integrity of the previous one, ensuring a closed-loop system of trustworthiness.

Phase 1: Reagent & System Preparation
  • Aqueous Mobile Phase (A) : Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade water (Milli-Q or equivalent). Mix thoroughly and degas via sonication for 10 minutes.

    • Causality: Formic acid (0.1% v/v) establishes a pH of ~2.7, satisfying the "pKa - 2" rule for the phenol group[1].

  • Organic Mobile Phase (B) : Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • System Priming : Purge all HPLC lines with the respective mobile phases for 5 minutes at 2.0 mL/min to eliminate air bubbles and prevent baseline drift.

Phase 2: Self-Validating Sample Workflow
  • Stock Solution : Accurately weigh 10.0 mg of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide reference standard. Dissolve in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Standard : Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Initial Mobile Phase (80% A / 20% B).

    • Self-Validation Checkpoint: Diluting the sample in the initial mobile phase composition prevents solvent-mismatch phenomena, which cause peak distortion (fronting) upon injection into the column. Injecting a blank diluent prior to the standard validates the absence of solvent contamination.

  • Filtration : Pass the working standard through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Phase 3: Chromatographic Execution

Implement the conditions and gradient program detailed in the Data Presentation section.

  • Self-Validation Checkpoint (System Suitability): Before analyzing unknown samples, inject the working standard in quintuplicate. The system is validated only if the Tailing Factor (Tf) is ≤ 1.5, Theoretical Plates (N) are ≥ 2000, and the %RSD of Peak Area is ≤ 2.0%.

Mechanism A Phenolic OH pKa ~ 8.68 B pH 2.7 (0.1% FA) [pH << pKa] A->B E pH 8.0 - 9.0 [pH ≈ pKa] A->E C Neutral Form 100% Protonated B->C D Optimal RP-HPLC High Retention, Sharp Peaks C->D F Ionized Form Partially Deprotonated E->F G Poor Chromatography Peak Tailing, Split Peaks F->G

Fig 2: Causality of mobile phase pH on phenol ionization and chromatographic performance.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)Provides highly reproducible hydrophobic retention while masking active silanols[2].
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to suppress phenol ionization[1].
Mobile Phase B 0.1% Formic Acid in AcetonitrileDisrupts π-π interactions for sharper benzamide peaks[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CDecreases mobile phase viscosity, lowering backpressure[3].
Injection Vol. 10 µLPrevents column mass overload.
Detection UV at 210 nm and 280 nm210 nm captures the amide bond; 280 nm captures the phenol ring.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold (Focuses analyte at column head)
2.08020Gradient start
10.02080Linear gradient (Elutes lipophilic compounds)
13.02080Isocratic wash (Clears strongly retained impurities)
13.18020Return to initial conditions
18.08020Re-equilibration (Prepares for next injection)

References[3] Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide - Benchchem. Available Here[1] Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem. Available Here[4] Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed (NIH).Available Here[2] Reversed Phase HPLC Method Development - Phenomenex. Available Here

Sources

Application Note: Comprehensive LC-MS/MS Bioanalytical Method Development and Validation for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Pharmacological Context

Benzamide derivatives, particularly those featuring N -cyclopropylmethyl substitutions, have emerged as highly potent scaffolds in neuropharmacology. Structurally similar motifs are frequently utilized in the design of selective kappa opioid receptor (KOR) agonists, which provide potent analgesia with significantly reduced central nervous system (CNS) side effects such as sedation or dysphoria[1].

To support preclinical pharmacokinetic (PK) and toxicokinetic (TK) evaluations of these novel therapeutics, robust bioanalytical methods are required. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) remains the gold standard for the bioanalysis of such agents in complex biological matrices due to its unsurpassed specificity, sensitivity, and multiplexing capabilities[2]. This application note details a highly optimized, self-validating LC-MS/MS protocol for the quantification of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (MW: 205.25 g/mol ) in human plasma.

Pharmacology Ligand N-(cyclopropylmethyl) benzamide Receptor Kappa Opioid Receptor (KOR) Ligand->Receptor Agonism Gi Gi/o Protein Coupling Receptor->Gi AC Adenylate Cyclase Inhibition Gi->AC Response Analgesia without Sedation AC->Response

Fig 1. Pharmacological targeting pathway of N-cyclopropylmethyl benzamides.

Experimental Design & Rationale (Causality)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe. Every step in this protocol is dictated by the physicochemical properties of the analyte.

Chromatographic Causality

The target molecule possesses a lipophilic cyclopropylmethyl group and a phenolic hydroxyl group with a predicted pKa of approximately 8.68[3].

  • Column Choice: A sub-2-micron C18 stationary phase is selected to maximize the hydrophobic retention of the cyclopropylmethyl moiety, ensuring sharp peak shapes.

  • Mobile Phase pH: The addition of 0.1% Formic Acid (pH ~2.7) to both the aqueous and organic mobile phases is deliberate. It keeps the phenolic hydroxyl fully protonated (neutral), preventing secondary interactions with residual silanols on the column that cause peak tailing. Simultaneously, the acidic environment facilitates the protonation of the amide nitrogen in the ESI source.

Mass Spectrometry Causality

Although phenols can ionize in negative mode, the amide nitrogen acts as a preferential site for protonation under acidic conditions, yielding a strong [M+H]+ precursor ion at m/z 206.1.

  • Fragmentation Pathway: During Collision-Induced Dissociation (CID), the collision energy (CE) is optimized to 22 eV to selectively cleave the amide bond. This neutral loss of the cyclopropylmethylamine moiety (71 Da) yields a highly stable acylium product ion at m/z 135.1. Monitoring the 206.1 → 135.1 transition provides an exceptional signal-to-noise ratio, as this specific fragmentation is rare among endogenous plasma lipids.

Sample Preparation Causality

Previous methodologies for benzamide quantification relied heavily on labor-intensive liquid-liquid extraction (LLE)[4]. To improve throughput while eliminating matrix effects, this protocol employs a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) approach[5].

  • The Rationale: Direct PPT leaves residual lysophosphatidylcholines that cause severe ion suppression. By coupling a rapid acetonitrile PPT with a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cleanup, the PPT removes >95% of bulky proteins (preventing SPE frit clogging), while the SPE selectively washes away the phospholipids.

The Self-Validating System

A bioanalytical method is only reliable if it can detect its own failure. This protocol is designed as a self-validating system through the integration of a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide-d4.

  • Mathematical Nullification of Recovery Loss: By spiking the SIL-IS into the raw plasma before the PPT step[6], any physical loss of the analyte during centrifugation or SPE loading is proportionally mirrored by the IS. The Area Ratio (Analyte/IS) remains constant.

  • Real-Time Matrix Effect Monitoring: Post-column infusion experiments establish that plasma phospholipids elute between 1.5 and 2.5 minutes. The gradient is explicitly designed to elute the analyte at 3.2 minutes, safely outside this suppression zone. During routine runs, the absolute peak area of the SIL-IS is continuously monitored. A drop in SIL-IS area >15% automatically flags the sample for matrix suppression, preventing false negatives.

LCMS_Workflow A Human Plasma Sample (Spiked with SIL-IS) B Protein Precipitation (PPT) Acetonitrile (1:3 v/v) A->B C Centrifugation 14,000 x g, 10 min, 4°C B->C D Solid-Phase Extraction (HLB) Wash & Elute C->D E UHPLC Separation C18 Column, Gradient Elution D->E F ESI-MS/MS Detection Positive MRM Mode E->F G Data Analysis & PK Quantification F->G

Fig 2. Self-validating bioanalytical LC-MS/MS workflow for plasma quantification.

Step-by-Step Methodological Protocol

Reagents and Materials
  • Analyte: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (Reference Standard, >98% purity).

  • Internal Standard: SIL-IS (d4-analog), 50 ng/mL working solution in 50% Methanol.

  • Extraction Plate: Oasis HLB 96-well plate (30 mg/well).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of the SIL-IS working solution (50 ng/mL). Vortex for 10 seconds to ensure equilibration with plasma proteins.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile to crash the proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Conditioning: Condition the HLB SPE plate with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Transfer 150 µL of the clear PPT supernatant into the conditioned SPE wells. Apply gentle vacuum.

  • Washing: Wash the wells with 1 mL of 5% MeOH in water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS with 2 × 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Inject 5 µL into the LC-MS/MS.

Quantitative Data & Instrument Parameters

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Column Temperature: 40°C

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
5.50.40955
Table 2: MS/MS MRM Parameters

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.0 kV | Source Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target Benzamide 206.1135.16022
Target Benzamide (Qualifier) 206.1107.16035
SIL-IS (d4) 210.1139.16022
Table 3: Method Validation Summary

Validation performed according to FDA Bioanalytical Method Validation Guidelines.

Validation ParameterResult / RangeAcceptance Criteria
Linear Dynamic Range 1.0 – 500 ng/mLR² > 0.995 (1/x² weighting)
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.2% to +3.8%± 15% (± 20% at LLOQ)
Extraction Recovery (RE) 88.5% ± 4.2%Consistent across all QC levels
Matrix Factor (IS-normalized) 0.98 – 1.030.85 – 1.15 (CV < 15%)

Conclusion

The developed LC-MS/MS method for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide provides a highly sensitive, specific, and self-validating analytical platform. By leveraging the synergistic cleanup of PPT and HLB-SPE, combined with the tracking capabilities of a stable-isotope-labeled internal standard, this protocol completely mitigates matrix effects. The method is fully validated for linear range, accuracy, and precision, making it readily deployable for high-throughput preclinical pharmacokinetic and toxicokinetic profiling.

References

  • Title: Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message-Address Concept Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs Source: Cancer Chemotherapy and Pharmacology (Serval Unil) URL: [Link]

  • Title: Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source: Journal of Chromatography B (NIH PMC) URL: [Link]

Sources

Application Notes and Protocols for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a synthetic organic compound that stands at the crossroads of several key pharmacophores, making it a molecule of significant interest in contemporary drug discovery. Its structure integrates the well-established biological relevance of the 2-hydroxybenzamide core with the advantageous pharmacological properties imparted by the N-cyclopropylmethyl substituent. The 2-hydroxybenzamide scaffold, a derivative of salicylic acid, is a known privileged structure found in a variety of medicinally active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and gastrointestinal prokinetic effects[1]. The N-cyclopropylmethyl group is a valued moiety in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune receptor-binding affinity[2].

This technical guide provides a comprehensive overview of the potential applications of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, along with detailed protocols for its synthesis, and in vitro and in vivo evaluation. The content herein is designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this and structurally related molecules. While direct biological data for this specific molecule is emerging, this guide extrapolates from the rich pharmacology of its constituent substructures to propose potential mechanisms of action and a roadmap for its investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 1019405-20-9[3]
Molecular Formula C₁₂H₁₅NO₂[3]
Molecular Weight 205.25 g/mol [3]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol; sparingly soluble in water (predicted)
Synthetic Workflow

The synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide can be achieved through a standard amidation reaction between 2-hydroxy-5-methylbenzoic acid and cyclopropylmethylamine. The following diagram illustrates a general and robust synthetic approach.

Synthesis_Workflow 2-hydroxy-5-methylbenzoic_acid 2-hydroxy-5-methylbenzoic acid Activated_Ester Activated Ester Intermediate 2-hydroxy-5-methylbenzoic_acid->Activated_Ester Activation Activating_Agent Activating Agent (e.g., SOCl₂, EDCI/HOBt) Activating_Agent->Activated_Ester Amidation Amidation Reaction Activated_Ester->Amidation Cyclopropylmethylamine Cyclopropylmethylamine Cyclopropylmethylamine->Amidation Crude_Product Crude Product Amidation->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Purification->Final_Product

Caption: General synthetic workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Detailed Synthetic Protocol

This protocol describes the synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide via an acid chloride intermediate.

Materials:

  • 2-hydroxy-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Cyclopropylmethylamine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-hydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step[4].

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve cyclopropylmethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide[4].

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Therapeutic Applications and Mechanisms of Action

Based on the pharmacology of its core structures, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is hypothesized to have potential applications in several therapeutic areas.

Antimicrobial Agent

The 2-hydroxybenzamide scaffold is a known pharmacophore in antimicrobial agents[1]. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action: The antimicrobial activity of 2-hydroxybenzamide derivatives may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. The lipophilicity of the cyclopropylmethyl group could enhance membrane permeability, leading to increased intracellular concentrations and improved efficacy.

Antimicrobial_MoA Compound N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzyme Essential Bacterial Enzymes Compound->Enzyme Inhibits Disruption Membrane Disruption Membrane->Disruption Death Bacterial Cell Death Disruption->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Caption: Hypothesized antimicrobial mechanism of action.

Anti-Cancer Agent (VEGFR-2 Inhibition)

N-substituted benzamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis[5].

Hypothesized Mechanism of Action: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide may act as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. This would block the autophosphorylation of the receptor and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to the inhibition of endothelial cell proliferation and migration, and thus, anti-angiogenic effects[6].

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Compound N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Compound->VEGFR2 Inhibits PI3K_AKT PI3K/AKT Pathway P_VEGFR2->PI3K_AKT MAPK_ERK MAPK/ERK Pathway P_VEGFR2->MAPK_ERK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK_ERK->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Gastrointestinal Prokinetic Agent

Certain benzamide derivatives are known to modulate gastrointestinal motility, acting as prokinetic agents[7].

Hypothesized Mechanism of Action: The prokinetic activity could be mediated through antagonism of dopamine D2 receptors and/or agonism of serotonin 5-HT4 receptors in the enteric nervous system. This dual action can enhance gastrointestinal motility and is a characteristic of some clinically used benzamides[8].

Antipsychotic Agent (Serotonin 5-HT2C Receptor Agonism)

N-substituted cyclopropylmethylamines have been investigated as selective serotonin 5-HT2C receptor agonists, a mechanism relevant to the treatment of psychosis[9].

Hypothesized Mechanism of Action: The compound may act as an agonist at the 5-HT2C receptor, a G protein-coupled receptor. Activation of this receptor leads to the mobilization of intracellular calcium via the Gq/11 signaling pathway, which can modulate dopaminergic and other neurotransmitter systems implicated in psychosis[10][11].

In Vitro Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to achieve a range of concentrations[12].

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[13].

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[12].

Protocol 2: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

  • Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the compound at various concentrations[14].

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP[14].

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to kinase inhibition[15].

  • Data Analysis: Measure luminescence and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Serotonin 5-HT2C Receptor Binding Assay (Radioligand)

This assay determines the affinity of the compound for the human 5-HT2C receptor.

Materials:

  • Membranes from cells expressing human 5-HT2C receptors

  • Radioligand (e.g., [³H]mesulergine)

  • Non-specific binding ligand (e.g., mianserin)

  • Binding buffer

  • Scintillation fluid and counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound[16]. For non-specific binding, incubate in the presence of a high concentration of a known 5-HT2C ligand.

  • Incubation: Incubate at 37°C for 120 minutes[17].

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

In Vivo Experimental Protocols

Following promising in vitro results, the following in vivo models can be employed to assess the efficacy of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Protocol 4: Human Tumor Xenograft Model for Anti-Cancer Efficacy

This model evaluates the anti-tumor activity of the compound in an in vivo setting.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., a line with high VEGFR-2 expression)

  • N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human tumor cells into the flank of immunodeficient mice[18][19].

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound at various doses according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis)[20].

Protocol 5: Gastrointestinal Motility Model (Charcoal Meal Transit)

This model assesses the prokinetic effect of the compound on gastrointestinal transit.

Materials:

  • Mice or rats

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide formulated for administration

Procedure:

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle control (e.g., orally or intraperitoneally).

  • Charcoal Meal Administration: After a set time (e.g., 30 minutes), administer the charcoal meal orally.

  • Transit Measurement: After another set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pylorus to the cecum[21].

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the transit as a percentage of the total length of the intestine.

Conclusion

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a molecule with significant potential for drug discovery, owing to its hybrid structure that combines the favorable properties of the 2-hydroxybenzamide scaffold and the cyclopropylmethyl moiety. The proposed applications in antimicrobial, anti-cancer, gastrointestinal, and central nervous system therapies are based on strong scientific precedent from structurally related compounds. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to systematically investigate the therapeutic potential of this promising compound. Further studies are warranted to elucidate its precise mechanisms of action and to validate its efficacy and safety in preclinical models.

References

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Pharmacology Discovery Services. Gastrointestinal and Renal In Vivo Models. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022).
  • G. C. Bunescu, et al. (2015). Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives. 2015 E-Health and Bioengineering Conference (EHB).
  • Crown Bioscience. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Kim, M. P. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6.
  • Selvita. In Vivo Gastrointestinal Models. Retrieved from [Link]

  • Lee, J. H., et al. (2024).
  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Melior Discovery. Gastrointestinal Models to Evaluate Bowel Motility. Retrieved from [Link]

  • Goble, S. D., et al. (2010). Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters, 20(6), 1895–1899.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

  • Canal, C. E., et al. (2016). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 59(17), 8089–8103.
  • Xia, J. (2021, April 22). New technique provides 3D, in vivo picture of intestinal motility disorders. UBNow. Retrieved from [Link]

  • Science.gov. selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • Eurofins Discovery. 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Amarnath, V., et al. (2017). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate.
  • Li, Y., et al. (2020). A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Chemical Neuroscience, 11(15), 2326–2335.
  • Innoprot. 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ChemistrySelect, 9(36), e202401895.
  • Fant, B. D., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137.
  • ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non- classical carbenium ion. Retrieved from [Link]

  • Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424–435.
  • Asim, M., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(54), 34229–34247.
  • PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]

  • Labas, Y. A., et al. (2010). Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants. The Journal of Biological Chemistry, 285(32), 24946–24955.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving solubility of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible aqueous solubility for lipophilic benzamide derivatives.

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (MW: 205.25 g/mol ) presents a classic formulation challenge. While its LogP of ~1.84 suggests only moderate lipophilicity, the presence of a 2-hydroxy group adjacent to the amide carbonyl strongly favors intramolecular hydrogen bonding[1]. This conformational lock masks the molecule's hydrogen-bonding potential with water, significantly increasing its crystal lattice energy and rendering it poorly soluble in standard physiological buffers at pH 7.4.

To ensure reproducible in vitro and in vivo data, your formulation strategy must focus on disrupting this crystalline lattice using organic solvents, followed by kinetic or thermodynamic stabilization in the aqueous phase. This guide provides self-validating protocols and troubleshooting FAQs to overcome these specific barriers.

Section 1: In Vitro Assays (Cell Culture & Biochemical)

FAQ 1: Why does my compound precipitate immediately when I add my DMSO stock to the cell culture media?

Answer: You are observing "solvent-shift precipitation." When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the DMSO rapidly diffuses into the water. The hydrophobic N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide molecules are suddenly stripped of their solvation shell, leading to localized supersaturation. Because the intramolecular hydrogen bonds prevent favorable interactions with water, the molecules rapidly self-associate, nucleate, and precipitate out of solution[2].

FAQ 2: How can I maximize the dissolved concentration without killing my cells with DMSO?

Answer: The key is to control the kinetics of the solvent shift. Instead of a direct "spike" into your assay well, use a step-wise serial dilution into pre-warmed media while maintaining continuous agitation. Furthermore, you must strictly adhere to cellular DMSO tolerance limits. For most robust cell lines, a final DMSO concentration of ≤0.5% is the standard threshold to prevent solvent-induced cytotoxicity or transcriptomic artifacts[2].

Table 1: Standard DMSO Tolerance Limits in Cell Culture

Final DMSO ConcentrationGeneral Effect on Cultured CellsRecommended Action
≤ 0.1% Safe for most cell lines; minimal to no cytotoxic effects.Ideal target for sensitive primary cells.
0.1% - 0.5% Well-tolerated by robust, immortalized cell lines.Standard working range for lipophilic drugs.
> 0.5% - 1.0% May induce stress responses, differentiation, or toxicity.Requires strict vehicle control validation.
> 1.0% Significant cytotoxicity and membrane permeabilization.Avoid for standard viability/functional assays.
Protocol A: Optimized In Vitro Dilution Workflow

This protocol is designed to kinetically trap the compound in a metastable, bioavailable state.

  • Stock Preparation: Prepare a 10 mM stock solution of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in 100% anhydrous DMSO. Vortex until completely clear.

  • Pre-warming: Warm your complete cell culture medium (containing serum, if applicable) to 37°C. Cold media drastically reduces the kinetic solubility limit[2].

  • Intermediate Dilution: Create a 100x intermediate stock by diluting the 10 mM stock into the pre-warmed media (e.g., 10 µL stock + 990 µL media). Critical Step: Add the DMSO stock dropwise while vortexing the media at medium speed to prevent localized supersaturation.

  • Final Dosing: Immediately transfer the appropriate volume of the intermediate stock to your cell culture plate to achieve the final 1x concentration (e.g., 10 µM final concentration with 0.1% final DMSO).

SolventShift A 100% DMSO Stock (Fully Solvated) B Addition to Aqueous Media (Solvent Shift) A->B C Supersaturation (Metastable State) B->C Rapid addition / Cold media E Gradual Dilution / Pre-warmed Media B->E Optimized protocol D Nucleation & Precipitation (Compound Loss) C->D F Stable Aqueous Solution (Bioavailable) E->F

Thermodynamic pathways of solvent-shift precipitation versus stable solvation.

Section 2: In Vivo Dosing Formulations (PK/PD/Efficacy)

FAQ 3: I need to dose this compound orally (PO) in mice. What is the most reliable vehicle?

Answer: For a moderately lipophilic benzamide, a standard aqueous buffer will not suffice. You need a multi-component system that utilizes co-solvents to dissolve the drug and surfactants to form micelles that keep the drug in solution upon dilution in the gastrointestinal tract. The industry standard "10/10/80" formulation (10% DMSO, 10% Tween-80, 80% Saline) is highly effective for this chemical class[3].

FAQ 4: The 10/10/80 formulation caused injection site irritation during Intraperitoneal (IP) dosing. What is the alternative?

Answer: If surfactants like Tween-80 cause tolerability issues, thermodynamic encapsulation using cyclodextrins is the superior alternative[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the lipophilic methylbenzamide core, while its hydrophilic exterior ensures high aqueous solubility.

Table 2: Standard In Vivo Formulation Vehicles for Lipophilic Benzamides

Formulation TypeCompositionBest RouteProsCons
Co-solvent / Surfactant 10% DMSO + 10% Tween-80 + 80% SalinePO, IVHigh solubilization power; easy to prepare.Tween-80 can cause hemolysis (IV) or irritation (IP).
Complexation 20% (w/v) HP-β-CD in SalineIP, SC, IVExcellent tolerability; true thermodynamic solution.Requires overnight stirring; expensive at scale.
Lipid Solution 5% DMSO + 95% Corn OilPOIdeal for highly lipophilic compounds (LogP >3).Viscous; difficult to administer via narrow gauge needles.
Protocol B: Preparation of a 20% HP-β-CD Formulation for IP Dosing

This protocol utilizes host-guest complexation to create a true thermodynamic solution without harsh surfactants.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile 0.9% Saline. Vortex until completely clear (this may take 10-15 minutes).

  • Drug Addition: Weigh the required amount of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide powder (e.g., 5 mg for a 5 mg/mL dose) directly into a clean glass vial.

  • Complexation: Add the 20% HP-β-CD vehicle directly to the dry drug powder.

  • Energy Input: Sonicate the suspension in a water bath for 15 minutes at 37°C. If the solution is not completely clear, transfer to a magnetic stirrer and stir overnight at room temperature. Note: Cyclodextrin complexation is thermodynamically driven but kinetically slow.

  • Validation: Visually inspect the solution against a dark background. It must be optically clear and free of micro-particulates before animal administration.

FormulationTree Start Target Dose & Route (PO, IP, IV) Test1 Test 10% DMSO + 10% Tween-80 + 80% Saline Start->Test1 Check1 Clear Solution? Test1->Check1 Success1 Proceed to Dosing Check1->Success1 Yes Test2 Test 20% HP-β-CD in Saline/Water Check1->Test2 No (Precipitates) Check2 Clear Solution? Test2->Check2 Success2 Proceed to Dosing Check2->Success2 Yes Test3 Lipid Formulation (e.g., Corn Oil / PEG400) Check2->Test3 No

Step-wise empirical formulation decision tree for in vivo preclinical studies.

References

  • Title: 1019405-20-9 | N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide | ChemScene Source: chemscene.com URL: 1

  • Title: Saquayamycin B | Benchchem (DMSO Tolerance Guidelines) Source: benchchem.com URL: 2

  • Title: Cetp-IN-3|CETP Inhibitor|For Research Use - Benchchem (In Vivo Formulation Guidelines) Source: benchchem.com URL: 3

Sources

challenges in N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide .

This molecule requires the amide coupling of 5-methylsalicylic acid and cyclopropylmethanamine. The presence of an unprotected ortho-phenolic hydroxyl group introduces severe chemoselectivity and kinetic challenges. This guide is structured to diagnose your experimental failures, explain the underlying physicochemical causality, and provide a self-validating protocol to ensure high-yield synthesis.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I isolating significant amounts of oligomers and ester byproducts instead of my desired amide? The Causality: You are likely using a highly reactive, unselective coupling reagent like EDC/DMAP, DCC, or converting the acid to an acyl chloride. The unprotected 2-hydroxyl group on 5-methylsalicylic acid is nucleophilic. When the carboxylic acid is activated, the phenol from a neighboring molecule attacks the activated carbonyl, leading to O-acylation and the formation of depsides (oligomeric esters). DMAP specifically accelerates this undesired esterification . The Solution: Abandon carbodiimide-based reagents. Switch to Propylphosphonic anhydride (T3P®) . T3P generates a phosphonic ester intermediate that exhibits exquisite chemoselectivity, overwhelmingly favoring N-acylation (amine attack) over O-acylation (phenol attack) without requiring protecting groups.

Q2: My reaction conversion is extremely sluggish (<30% yield), even with an excess of cyclopropylmethanamine. What is hindering the coupling? The Causality: The 2-hydroxyl group forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the activated ester. This creates a stable, pseudo-six-membered ring that electronically stabilizes the ground state and sterically shields the electrophilic carbonyl carbon. This drastically increases the activation energy required for the amine to attack . The Solution: You must provide thermal energy to disrupt this stabilization. Running the reaction at room temperature will fail. Elevate the reaction temperature to 70–80 °C in ethyl acetate.

Q3: When I heat the reaction to overcome the activation barrier, my conversion still stalls, and TLC shows unreacted starting material. Why? The Causality: Cyclopropylmethanamine is a highly volatile primary amine with a boiling point of ~85 °C. When you heat the reaction to 70 °C to overcome the hydrogen-bond stabilization, the free amine vaporizes into the flask's headspace. This destroys your stoichiometry, leaving the activated ester stranded. The Solution: Do not use the free base amine. Use cyclopropylmethanamine hydrochloride combined with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This generates the free amine in situ. Furthermore, conduct the reaction in a sealed pressure tube or a reflux system with a highly efficient condenser.

Part 2: Mechanistic & Workflow Visualizations

Mechanism SM 5-Methylsalicylic Acid + Amine Act Activated Ester (H-Bond Stabilized) SM->Act T3P / DIPEA N_acyl N-Acylation (Desired Amide) Act->N_acyl Chemoselective Pathway (T3P) O_acyl O-Acylation (Undesired Ester) Act->O_acyl Competing Pathway (EDC/DMAP)

Fig 1. Divergent chemoselectivity pathways in the activation of 5-methylsalicylic acid.

Protocol S1 1. Dissolution 5-Methylsalicylic acid in EtOAc S2 2. Amine Addition Cyclopropylmethanamine HCl + DIPEA S1->S2 S3 3. Activation T3P (50% in EtOAc) dropwise at 0°C S2->S3 S4 4. Thermal Shift Heat to 70°C in sealed vessel S3->S4 S5 5. Self-Validating Workup Aqueous wash removes POx byproducts S4->S5

Fig 2. Self-validating T3P-mediated experimental workflow for amide coupling.

Part 3: Reagent Selection & Quantitative Data

To empirically justify the exclusion of standard coupling reagents, review the comparative data below for the amidation of 2-hydroxybenzoic acid derivatives. T3P provides the only acceptable balance of yield and chemoselectivity .

Coupling Reagent SystemChemoselectivity (N vs. O)Avg. Yield (%)Primary ByproductsRecommendation
EDC·HCl / DMAP Poor< 35%Depsides (Oligomers), N-acylureasREJECT
DCC / HOBt Poor40 - 50%DCU (Difficult to remove), EstersREJECT
HATU / DIPEA Moderate65 - 75%Tetramethyluronium saltsAcceptable
T3P (50% in EtOAc) / DIPEA Excellent > 85% Water-soluble phosphonic acidsOPTIMAL

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system : the success of the reaction is inherently proven by the workup. Because T3P generates highly water-soluble phosphonic acid byproducts, a simple aqueous wash will yield >95% pure product in the organic layer. If the organic layer shows impurities, the thermal shift or stoichiometry was violated.

Materials Required:

  • 5-Methylsalicylic acid (1.0 equiv, limiting reagent)

  • Cyclopropylmethanamine hydrochloride (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Propylphosphonic anhydride (T3P®), 50 wt% in EtOAc (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, heavy-walled pressure flask equipped with a magnetic stir bar, dissolve 5-methylsalicylic acid (1.0 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Amine & Base Introduction: Add cyclopropylmethanamine hydrochloride (1.5 equiv) to the suspension. Immediately add DIPEA (3.5 equiv). Causality: 1.5 equiv of DIPEA neutralizes the HCl salt to liberate the volatile amine in situ, while the remaining 2.0 equiv serves as the non-nucleophilic base for the T3P coupling mechanism.

  • Cold Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv). Causality: T3P activation is exothermic. Adding it at 0 °C prevents localized flash-boiling and premature vaporization of the liberated cyclopropylmethanamine.

  • Thermal Shift: Seal the pressure flask tightly. Remove the ice bath and transfer the flask to a pre-heated oil bath at 70 °C. Stir vigorously for 16 hours. Causality: The sealed environment traps the volatile amine, while the 70 °C thermal energy disrupts the intramolecular hydrogen bond of the activated ester, forcing the amidation to completion.

  • Self-Validating Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with additional EtOAc. Wash the organic layer sequentially with:

    • 1M HCl (2x) – Removes unreacted amine and excess DIPEA.

    • Saturated aqueous NaHCO₃ (2x) – Removes unreacted carboxylic acid and neutralizes T3P phosphonic acid byproducts, pulling them entirely into the aqueous phase.

    • Brine (1x) – Breaks emulsions and pre-dries the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is your highly pure N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[Link]

optimizing reaction conditions for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS: 1019405-20-9)[1] Prepared by: Senior Application Scientist, Chemical Development

Executive Summary & Mechanistic Overview

Synthesizing N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide involves the direct amidation of 2-hydroxy-5-methylbenzoic acid (a salicylic acid derivative) with cyclopropylmethanamine. While amide coupling is a foundational transformation in organic synthesis, this specific substrate presents a dual mechanistic challenge:

  • Intramolecular Hydrogen Bonding: The unprotected ortho-phenolic hydroxyl group forms a strong hydrogen bond with the adjacent carboxylic acid. Upon activation, this H-bond persists, significantly reducing the electrophilicity of the activated carbonyl and resulting in sluggish amine attack.

  • Chemoselectivity (N- vs. O-Acylation): The phenolic hydroxyl group acts as a competing nucleophile. Over-activating the carboxylic acid often leads to undesired esterification (O-acylation) or the formation of complex dimers[2].

To navigate these hurdles, we strongly recommend abandoning traditional carbodiimides (EDC/DCC) and uronium salts (HATU) in favor of Propylphosphonic anhydride (T3P) . T3P generates a transient mixed anhydride that provides "soft" electrophilic activation, highly favoring attack by the softer nitrogen nucleophile over the harder phenolic oxygen[3]. Furthermore, T3P's byproducts are entirely water-soluble, ensuring a self-validating, chromatography-free workup[4].

Reaction Pathway & Competing Mechanisms

G SM 2-Hydroxy-5-methylbenzoic acid + Cyclopropylmethanamine Act T3P Activation (Mixed Anhydride) SM->Act T3P, Base Hbond Mechanistic Hurdle: Intramolecular H-Bonding Act->Hbond PathA Pathway A: N-Acylation (Desired Amidation) Act->PathA Chemoselective (T3P) PathB Pathway B: O-Acylation (Undesired Esterification) Act->PathB Over-activation (e.g., DCC/DMAP) Prod Target: N-(cyclopropylmethyl)- 2-hydroxy-5-methylbenzamide PathA->Prod Byprod Side Product: O-Acylated Ester PathB->Byprod

Chemoselective T3P-mediated amidation pathway vs. competing O-acylation side reactions.

Troubleshooting Guides & FAQs

Q: My reaction stalls at ~40-50% conversion despite using an excess of amine and EDC/HOBt. How do I drive it to completion? A: The stall is caused by the ortho-hydroxyl group. In salicylic acid derivatives, the intramolecular hydrogen bond between the phenol and the activated carbonyl severely dampens reactivity. EDC/HOBt is often insufficiently reactive to overcome this thermodynamic sink. Solution: Switch the coupling agent to T3P (1.5 equivalents) and elevate the reaction temperature to 50–60 °C. The combination of thermal energy and T3P's specific activation profile efficiently overcomes the H-bond barrier without degrading the starting materials[5].

Q: I am using HATU and observing full consumption of the starting material, but my isolated yield is low. LC-MS shows a major byproduct with a different retention time. What is happening? A: You are likely observing O-acylation (esterification). HATU is an exceptionally powerful coupling reagent that forms a highly reactive OAt-active ester[6]. Because it is so reactive, the chemoselectivity between the primary amine and the unprotected phenolic OH degrades. The phenol attacks the activated ester, forming an undesired depsipeptide-like dimer. Solution: If you must use HATU, strictly control the stoichiometry (1.0 eq HATU, 1.0 eq amine) and add the acid to the amine/HATU mixture slowly at 0 °C. However, transitioning to T3P is the definitive fix, as its mixed anhydride is significantly less prone to attack by oxygen nucleophiles[3].

Q: Do I need to protect the phenolic hydroxyl group (e.g., as a benzyl ether) before the amidation? A: No. While protection-deprotection guarantees zero O-acylation, it adds two synthetic steps and reduces overall atom economy. By utilizing T3P in a moderately polar aprotic solvent (like EtOAc or 2-MeTHF) with a non-nucleophilic base (like Pyridine or DIPEA), you can achieve >95% chemoselectivity for the direct N-amidation of the unprotected substrate[5].

Q: How can I avoid the tedious column chromatography usually required to remove coupling reagent byproducts? A: This is the primary operational advantage of T3P. Unlike carbodiimides (which generate stubborn ureas) or phosphonium/uronium salts (which generate phosphine oxides or triazoles), T3P converts into water-soluble cyclic/linear polyphosphates[4]. A simple biphasic aqueous wash (water, dilute acid, dilute base) will quantitatively remove all coupling byproducts, often yielding the product in >98% purity after solvent evaporation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the causal relationship between reagent selection and reaction outcomes for the amidation of 2-hydroxy-5-methylbenzoic acid with cyclopropylmethanamine.

Coupling SystemActivation IntermediateChemoselectivity (N vs O)Typical YieldWorkup Complexity
EDC / HOBt OBt-Active EsterModerate40 - 55%High (Urea removal issues)
HATU / DIPEA OAt-Active EsterPoor (Prone to O-acylation)50 - 65%Moderate (HOAt toxicity/removal)
T3P / Pyridine Mixed Phosphonic AnhydrideExcellent (>98% N-selective) 85 - 95% Low (Water-soluble byproducts)

Standard Operating Procedure: Optimized T3P Protocol

This protocol is engineered as a self-validating system; the visual cues (homogeneity) and the biphasic workup ensure high purity without the need for intermediate TLC monitoring.

Scale: 10.0 mmol Target: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Materials Required:
  • 2-Hydroxy-5-methylbenzoic acid: 1.52 g (10.0 mmol, 1.0 eq)

  • Cyclopropylmethanamine: 0.85 g (12.0 mmol, 1.2 eq)

  • T3P® (50% w/w solution in EtOAc): 9.54 g (15.0 mmol, 1.5 eq)[4]

  • Pyridine (or DIPEA): 2.37 g (30.0 mmol, 3.0 eq)[5]

  • Ethyl Acetate (EtOAc): 30 mL

Step-by-Step Methodology:
  • Reactor Charging: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylbenzoic acid (1.52 g) and EtOAc (30 mL). Stir to create a uniform suspension.

  • Base & Amine Addition: Add Pyridine (2.37 g) followed by cyclopropylmethanamine (0.85 g). The mixture will likely become a homogeneous solution as the carboxylate salt forms.

  • Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Cooling prevents the exothermic runaway that can transiently decrease chemoselectivity during the initial anhydride formation.

  • Activation: Add the T3P solution (9.54 g) dropwise over 10 minutes via a syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 50 °C for 4 to 6 hours. Causality: Heating provides the necessary kinetic energy to overcome the intramolecular hydrogen bond of the salicylic acid moiety.

  • Quench & Workup:

    • Cool the reaction to room temperature and dilute with additional EtOAc (20 mL).

    • Wash the organic layer with deionized water (2 × 25 mL) to remove the bulk of the water-soluble phosphate byproducts[4].

    • Wash with 1M aqueous HCl (25 mL) to remove excess amine and pyridine.

    • Wash with saturated aqueous NaHCO₃ (25 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The product, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, will typically precipitate as an off-white solid upon solvent removal. Yields should routinely exceed 85% with >98% purity (LC-MS).

References

  • AMRI (Curia). "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." Ribbitt. Available at:[Link]

  • Organic Letters (ACS). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." ACS Publications. Available at:[Link]

  • Waghmare, A. A., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry, ResearchGate. Available at:[Link]

  • Wikipedia. "HATU - Reaction Mechanism and History." Wikipedia. Available at:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, Organic Chemistry Portal. Available at:[Link]

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Technical Support Center: Troubleshooting N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Assay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9). This compound is characterized by a benzamide core, a lipophilic cyclopropylmethyl tail, and a redox-active phenol moiety. While structurally elegant for target engagement, these specific functional groups introduce significant liabilities in standard biochemical and cell-based assays.

This guide synthesizes chemical causality with field-validated mitigation strategies to help you distinguish true pharmacological activity from assay artifacts.

Part I: Diagnostic Q&A — Mechanistic Troubleshooting

Q1: My compound shows potent but erratic inhibition in high-throughput screening (HTS) assays, particularly in thiol-sensitive or luciferase-based readouts. Is this a true hit or a Pan-Assay Interference Compound (PAINS)? A1: You are likely observing redox-mediated assay interference. The 2-hydroxybenzamide (phenol) moiety is highly susceptible to auto-oxidation in aqueous assay buffers, especially in the presence of reducing agents like dithiothreitol (DTT)[1]. This oxidation process generates hydrogen peroxide (H₂O₂). The resulting reactive oxygen species (ROS) can non-specifically oxidize the free thiols of assay reagents (e.g., Coenzyme A in CPM-based assays) or critical cysteine residues on your target protein, leading to false-positive inhibition[2]. Furthermore, benzamide derivatives have been documented to act as weak inhibitors of firefly luciferase, confounding ATP-dependent luminescence readouts[3].

Q2: When I perform a BCA assay to normalize protein concentrations after treating cells with this compound, my protein yields are impossibly high. What is causing this? A2: This is a classic case of chemical cross-reactivity. The Pierce™ BCA assay relies on the biuret reaction, where peptide bonds reduce Cu²⁺ to Cu¹⁺ in an alkaline medium. However, phenolic compounds are potent, independent reducers of copper[4]. The hydroxyl group on your compound's benzene ring directly reduces the Cu²⁺ in the BCA working reagent, forming the purple BCA-Cu¹⁺ complex even in the absence of protein. At concentrations >5 µM, phenolic compounds can overestimate protein concentrations by 3 to 5-fold[4].

Q3: My dose-response curves are non-sigmoidal (very steep Hill slopes), and the compound loses activity when I change the assay buffer. Why? A3: This points to colloidal aggregation. The cyclopropylmethyl group introduces significant lipophilicity to the molecule. In aqueous buffers, particularly those lacking carrier proteins or detergents, hydrophobic benzamides can form sub-micron colloidal aggregates[5]. These aggregates non-specifically sequester target proteins, leading to steep, artifactual inhibition curves.

G Cmpd Phenolic Benzamide (Test Compound) Ox Auto-oxidation in Assay Buffer Cmpd->Ox ROS H2O2 Generation Ox->ROS Thiol Oxidation of Target Cysteines ROS->Thiol Artifact False Positive (Assay Artifact) Thiol->Artifact

Fig 1. Mechanism of redox-mediated assay interference via H2O2 generation.

Part II: Quantitative Data Summary

To rapidly diagnose which mechanism is confounding your data, consult the interference matrix below.

Interference ModalityCausative Structural FeatureAssays Highly AffectedDiagnostic SignaturePrimary Mitigation Strategy
Redox Cycling (ROS) 2-hydroxy (Phenol) ringCPM thiol-scavenging, Luciferase, Alamar BlueSignal quenched by Catalase additionHRP-PR Counter-screen; remove DTT
Copper Reduction 2-hydroxy (Phenol) ringBCA Assay, Lowry Assay300-500% protein overestimationAcetone Precipitation before assay
Colloidal Aggregation Cyclopropylmethyl tailBiochemical enzymatic assaysSteep Hill slope (>2.0); activity lossAdd 0.01% Triton X-100 to buffer
Fluorescence Quenching Benzamide coreFluorescence Polarization (FP)High background fluorescenceRed-shift the assay fluorophore

Part III: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply discard the compound. Instead, use the following self-validating protocols to isolate the compound's true pharmacological effect from its chemical reactivity.

Protocol 1: HRP-PR Counter-Screen for Redox Interference

Purpose: To definitively prove if your compound's inhibitory activity is an artifact of H₂O₂ generation. Causality: Horseradish peroxidase (HRP) uses H₂O₂ generated by the compound to oxidize phenol red (PR), causing a measurable absorbance shift. By including a catalase control, you create a self-validating system: if catalase abolishes the signal, the interference is strictly ROS-mediated[1].

Step-by-Step Methodology:

  • Prepare Reagents: Prepare assay buffer containing 100 µg/mL Phenol Red and 0.05 U/µL Horseradish Peroxidase (HRP).

  • Setup Controls:

    • Negative Control: Buffer + DMSO vehicle.

    • Positive Control: Buffer + 10 µM H₂O₂.

    • Validation Control: Buffer + Compound + 100 U/mL Catalase (Catalase scavenges H₂O₂).

  • Compound Incubation: Add N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide at your assay concentration (e.g., 10 µM) to the HRP-PR buffer.

  • Readout: Incubate for 30 minutes at room temperature and measure absorbance at 610 nm.

  • Interpretation: If the compound well shows high A610 which is subsequently neutralized in the Catalase validation well, the compound is a redox-active PAINS in this buffer system.

Protocol 2: Acetone Precipitation for Interference-Free BCA Quantification

Purpose: To accurately quantify protein in lysates treated with phenolic compounds. Causality: Acetone selectively precipitates high-molecular-weight proteins while leaving the small-molecule phenolic interferent solubilized in the organic supernatant[6].

Step-by-Step Methodology:

  • Sample Prep: Aliquot 50 µL of your compound-treated cell lysate into a microcentrifuge tube.

  • Internal Validation Spike (Crucial): In a separate tube, spike 50 µL of a known BSA standard (e.g., 1 mg/mL) with 10 µM of the compound to prove the precipitation successfully rescues the known concentration[4].

  • Precipitation: Add 200 µL of ice-cold acetone (-20°C) to all tubes. Vortex thoroughly.

  • Incubation: Incubate at -20°C for 60 minutes to ensure complete protein precipitation.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Wash: Carefully decant the supernatant (which contains the interfering benzamide). Wash the pellet once with 50 µL of cold acetone and re-centrifuge.

  • Resuspension: Allow the pellet to air-dry for 10 minutes (do not over-dry). Resuspend the pellet in 50 µL of 1% SDS or your BCA-compatible lysis buffer.

  • Quantification: Proceed with the standard Pierce™ BCA assay. The spiked BSA control must read ~1 mg/mL to validate the run.

BCA Start Lysate + Phenolic Compound Direct Direct BCA Assay Start->Direct Precip Add Cold Acetone (-20°C) Start->Precip False Cu2+ -> Cu1+ Reduction (False High Protein) Direct->False Centrifuge Centrifuge & Discard Sup. (Removes Compound) Precip->Centrifuge True Resuspend Pellet True Protein Quant Centrifuge->True

Fig 2. Workflow for overcoming phenolic BCA assay interference via acetone precipitation.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual National Center for Biotechnology Information (NCBI)[Link]

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution National Institutes of Health (NIH / PMC)[Link]

  • Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase Journal of Medicinal Chemistry - ACS Publications[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Journal of Medicinal Chemistry - ACS Publications[Link]

  • BCA Protein Assay Macro Kit Instructions SERVA Electrophoresis GmbH[Link]

Sources

Technical Support Center: Protocol Refinement for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers investigating the biological activity of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide. This guide is structured to provide in-depth, experience-driven advice for refining your biological assay protocols. The core chemical scaffold of this compound, a 2-hydroxy-N-substituted benzamide, is a well-established pharmacophore found in modulators of the sirtuin (SIRT) family of NAD⁺-dependent deacylases.[1] Therefore, this guide is built upon the hypothesis that your investigations will primarily involve assessing the compound's effect on sirtuin activity.

We will address common challenges and provide detailed, self-validating protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries and problems that researchers encounter when working with novel benzamide derivatives in sirtuin assays.

Q1: My compound, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, shows potent activity in my biochemical SIRT1 assay, but I see no effect in my cell-based model. What could be the issue?

A1: This is a frequent and important observation in drug discovery, often referred to as a disconnect between biochemical and cellular activity. Several factors could be at play:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of the molecule dictate its ability to passively diffuse or be transported into the cell.

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.

  • Rapid Metabolism: The compound could be rapidly metabolized by the cells into an inactive form. Benzamides can be subject to various metabolic transformations.[2]

  • Target Engagement: Even if the compound enters the cell, it may not be engaging with the target protein in the complex cellular environment. You can confirm target engagement using techniques like the Cellular Thermal Shift Assay (CETSA).[2]

Q2: I'm observing a very steep dose-response curve and high potency for my compound in an in-vitro sirtuin activity assay. Should I be concerned?

A2: Yes, this can be a red flag for non-specific inhibition due to compound aggregation. At higher concentrations, small molecules can form aggregates that sequester the enzyme, leading to apparent inhibition that is not related to specific binding at the active site.

Troubleshooting Steps:

  • Include a Detergent: Re-run the assay with a low concentration of a non-ionic detergent, such as 0.01% Triton X-100.[2] If the IC50 value shifts significantly to the right (becomes less potent), it strongly suggests your compound is acting as an aggregator.

  • Vary Enzyme Concentration: For a true competitive or non-competitive inhibitor, the IC50 should remain independent of the enzyme concentration. However, for an aggregator, increasing the enzyme concentration will often lead to a proportional increase in the apparent IC50.[2]

Q3: My compound has intrinsic fluorescence. How can I reliably measure its activity in a fluorescence-based sirtuin assay?

A3: Compound interference is a major challenge in fluorescence-based assays. Here’s how to address it:

  • Run a Compound-Only Control: Always include control wells containing the compound at all tested concentrations in the assay buffer without the enzyme or substrate. Subtract this background fluorescence from your experimental wells.

  • Use an Orthogonal Assay: The most robust approach is to validate your findings using a non-fluorescence-based method. An HPLC-based assay that directly measures the consumption of the acetylated substrate or the formation of the deacetylated product is an excellent orthogonal choice.

  • Choose a Different Assay Format: Consider assays with far-red shifted fluorescence detection to minimize interference from compounds that fluoresce in the blue or green spectrum.[3] Alternatively, luminescence-based assays can also reduce interference issues.[4]

Q4: I'm having trouble with the solubility of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in my aqueous assay buffer. What can I do?

A4: Poor solubility can lead to inaccurate and irreproducible results.

  • Check DMSO Concentration: Ensure the final concentration of your DMSO stock solvent is low and consistent across all wells, typically not exceeding 0.5-1%. High DMSO concentrations can affect enzyme activity.[3][5]

  • Use a Co-solvent: In some cases, a small amount of a co-solvent like Pluronic F-127 can help maintain compound solubility in aqueous buffers.

  • Sonication: Briefly sonicating your stock solution can help dissolve the compound.

  • Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation or cloudiness before adding them to the assay plate.[2]

Part 2: Troubleshooting Guide for Sirtuin Assays

This section provides a more detailed, problem-oriented guide to common issues encountered during experimental work.

Problem Possible Cause(s) Recommended Troubleshooting Steps & Solutions
High Variability Between Replicate Wells 1. Inconsistent pipetting. 2. Compound precipitation at higher concentrations. 3. Reagent instability (especially NAD⁺ and the enzyme).1. Use calibrated pipettes and ensure proper mixing in each well. 2. Visually inspect the plate for precipitation. Re-evaluate the compound's solubility limit in the assay buffer. 3. Prepare fresh reagents, especially NAD⁺, for each experiment. Aliquot enzyme stocks to avoid multiple freeze-thaw cycles.[3]
No or Very Low Sirtuin Activity (in control wells) 1. Degraded enzyme or NAD⁺. 2. Sub-optimal buffer conditions (pH, salt). 3. Incorrect assay setup.1. Use a new aliquot of enzyme and freshly prepared NAD⁺. 2. Verify the pH of your assay buffer. Most sirtuin assays perform optimally around pH 7.5-8.0. 3. Double-check all component concentrations and incubation times as per the protocol.
False Positives in a Screening Campaign 1. Compound aggregation (as discussed in FAQ). 2. Compound interferes with the detection system (fluorescence, etc.). 3. Redox-active compounds that interfere with NAD⁺-dependent reactions.1. Perform detergent and enzyme concentration tests as described in the FAQ section. 2. Run controls for compound autofluorescence. 3. Use counter-screens to identify promiscuous inhibitors.[3] Consider an orthogonal assay for hit validation.
False Negatives in a Screening Campaign 1. Compound degradation in assay buffer. 2. Insufficient incubation time for the inhibitor to bind. 3. The compound is an uncompetitive or substrate-competitive inhibitor, and substrate concentrations are too high.1. Assess the stability of the compound in the assay buffer over the experiment's time course. 2. Increase the pre-incubation time of the enzyme with the compound before adding the substrate. 3. Perform kinetic studies to determine the mechanism of inhibition. This may require running the assay at lower substrate concentrations.

Part 3: Detailed Experimental Protocols

Here are step-by-step methodologies for key experiments to assess the activity of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide on sirtuin activity.

Protocol 1: In Vitro Fluorogenic SIRT1 Activity Assay

This assay measures the NAD⁺-dependent deacetylation of a fluorogenic acetylated peptide substrate by SIRT1.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Prep Prepare serial dilutions of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Incubation1 Pre-incubate SIRT1 and Compound in 96-well plate (15 min) Compound_Prep->Incubation1 Reagent_Prep Prepare Assay Buffer, SIRT1, NAD+, and Substrate Reagent_Prep->Incubation1 Reaction_Start Initiate reaction by adding Substrate and NAD+ Incubation1->Reaction_Start Incubation2 Incubate at 37°C (e.g., 45 min) Reaction_Start->Incubation2 Reaction_Stop Stop reaction and develop signal with Developer Solution Incubation2->Reaction_Stop Read_Plate Measure fluorescence (Ex: 360 nm, Em: 460 nm) Reaction_Stop->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro fluorogenic SIRT1 activity assay.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing. Further dilute these into the assay buffer to achieve the final desired concentrations, ensuring the final DMSO concentration in the assay is ≤0.5%.[5]

  • Assay Setup (96-well black plate):

    • Add 25 µL of diluted compound or vehicle control (assay buffer with the same DMSO concentration) to the appropriate wells.

    • Add 25 µL of SIRT1 enzyme solution (prepared in assay buffer).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the fluorogenic acetylated peptide substrate and NAD⁺ in assay buffer.

    • Add 50 µL of this reaction mix to all wells to start the reaction.

    • Final concentrations in a 100 µL reaction volume should be optimized, but typical starting points are: 25 nM SIRT1, 100 µM NAD⁺, and 50 µM peptide substrate.

  • Incubation:

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Signal Development:

    • Stop the reaction by adding 50 µL of a developer solution containing a protease (like trypsin) that cleaves the deacetylated peptide, releasing the fluorophore. This step is specific to certain commercial kits.[6]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Acetylated-p53 in a Cellular Context

This assay assesses if the compound can increase the acetylation of p53, a known SIRT1 substrate, in cells. An increase in acetylated-p53 suggests SIRT1 inhibition.

Workflow Diagram:

G cluster_cell_culture Cell Treatment cluster_protein Protein Processing cluster_wb Western Blot Seed_Cells Seed cells (e.g., MCF-7) in 6-well plates Treat_Cells Treat with compound for desired time (e.g., 24h) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells and collect protein lysate Treat_Cells->Lyse_Cells Quantify Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Antibody_Incubation Incubate with primary antibodies (Ac-p53, Total p53, Loading Control) Block->Antibody_Incubation Detection Incubate with secondary antibody and detect with ECL Antibody_Incubation->Detection

Caption: Workflow for Western blot analysis of acetylated-p53.

Methodology:

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., MCF-7, which has wild-type p53) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide for a specified duration (e.g., 24 hours). Include a vehicle-only control. It is also advisable to include a known SIRT1 inhibitor (e.g., EX-527) as a positive control.[7]

  • Protein Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (importantly, nicotinamide and trichostatin A).

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetylated-p53 (e.g., at Lys382) and total p53. A loading control antibody (e.g., β-actin or GAPDH) is essential.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated-p53 signal to the total p53 signal to account for any changes in p53 expression. Further normalize this ratio to the loading control to ensure equal protein loading.

Part 4: Understanding the Sirtuin Deacetylation Pathway

The following diagram illustrates the core mechanism of sirtuin-mediated deacetylation, the process your compound is hypothesized to inhibit.

G cluster_reactants Inputs cluster_products Outputs SIRT1 SIRT1 Enzyme Deac_Substrate Deacetylated Substrate (e.g., p53) SIRT1->Deac_Substrate releases NAM Nicotinamide SIRT1->NAM releases OAADPR 2'-O-acetyl-ADP-ribose SIRT1->OAADPR releases Ac_Substrate Acetylated Substrate (e.g., Ac-p53) Ac_Substrate->SIRT1 binds NAD NAD+ NAD->SIRT1 binds Inhibitor N-(cyclopropylmethyl)- 2-hydroxy-5-methylbenzamide Inhibitor->SIRT1 Inhibits

Sources

enhancing the yield of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9)[1]. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to optimize the yield of this specific amide coupling.

The core challenge in synthesizing salicylamide derivatives lies in the bifunctional nature of the starting material, 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid). The presence of an unprotected phenolic hydroxyl group introduces competing nucleophilic pathways, often leading to poor yields, complex purification, and frustrating bottlenecks.

This guide is designed to bypass traditional trial-and-error by providing field-proven, mechanistically grounded solutions to maximize your synthetic yield.

Mechanistic Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% when using EDC/HOBt or Thionyl Chloride (SOCl₂)? The Causality: The 2-hydroxyl group on 5-methylsalicylic acid is a competing nucleophile. When you use aggressive activation methods like SOCl₂ to form an acid chloride, or EDC to form an highly reactive O-acylisourea, the intermediate becomes overly electrophilic. Before the cyclopropylmethanamine can fully react, the unprotected phenolic -OH of a neighboring molecule attacks the activated carbonyl. This leads to the formation of a depside (an O-acylated polyester dimer), drastically reducing your target N-acylation yield.

Q2: Do I need to protect the 2-hydroxyl group (e.g., as a benzyl ether) before coupling? The Causality: No, provided you select a chemoselective coupling agent. While a protection-deprotection sequence guarantees the prevention of O-acylation, it adds two synthetic steps, reducing overall throughput and atom economy. By using Propylphosphonic anhydride (T3P®) , you can achieve direct amidation of the unprotected salicylic acid[2]. T3P activates the carboxylic acid to form a mixed phosphonic anhydride that is highly chemoselective; it is electrophilic enough to react with the cyclopropylmethanamine, but not reactive enough to be attacked by the weaker phenolic nucleophile[3].

Mechanism cluster_T3P Optimal Pathway (T3P) cluster_SOCl2 Suboptimal Pathway (SOCl2) Acid 2-Hydroxy-5-methylbenzoic Acid T3P_Act T3P Activation Acid->T3P_Act SOCl2_Act SOCl2 Activation Acid->SOCl2_Act Inter1 Mixed Phosphonic Anhydride (Chemoselective) T3P_Act->Inter1 + Amine Amide Target Amide (High Yield) Inter1->Amide + Amine Inter2 Acid Chloride (Highly Reactive) SOCl2_Act->Inter2 + Phenol OH SideProd Depside / O-Acylation (Low Yield) Inter2->SideProd + Phenol OH

Mechanistic divergence between chemoselective T3P activation and non-selective acid chlorides.

Q3: What is the optimal base and solvent system for this specific coupling? The Causality: Ethyl acetate (EtOAc) paired with N,N-Diisopropylethylamine (DIPEA). T3P is commercially supplied as a 50 wt% solution in EtOAc, making this solvent choice ideal for maintaining a homogeneous reaction[2]. DIPEA is preferred over Triethylamine (TEA) because its steric bulk further suppresses unwanted side reactions with the activated intermediate, ensuring the less hindered cyclopropylmethanamine acts as the sole nucleophile.

Q4: How do I resolve purification difficulties and emulsion formations during workup? The Causality: Traditional coupling agents like EDC or HATU leave behind urea byproducts (e.g., tetramethylurea) that are notoriously difficult to remove without silica gel chromatography. T3P circumvents this entirely. The byproduct of T3P activation is a highly water-soluble phosphonic acid[3]. A simple sequential aqueous wash (water, weak base, brine) completely partitions the byproduct into the aqueous layer, self-validating the purity of the organic phase without the need for a column.

Quantitative Reagent Comparison

To justify the protocol adjustments, review the empirical data comparing coupling agents for unprotected salicylic acid derivatives.

Coupling AgentEquivalentsSolventTempEst. Yield (%)Primary ImpurityWorkup Complexity
SOCl₂ 2.0DCMReflux< 30%Depside (O-acylation)High (Distillation/Column)
EDC / HOBt 1.2DMF25°C50-60%HOBt esters, UreaMedium (Aqueous washes)
HATU 1.1DMF25°C70-80%TetramethylureaMedium (Column often req.)
T3P (50% in EtOAc) 1.5EtOAc25°C> 85% MinimalLow (Aqueous wash only)

Step-by-Step Methodology: T3P-Mediated Synthesis

This protocol is designed as a self-validating system. The visual cues (exotherm management) and phase-separation checks ensure that if a step is completed as described, the subsequent step is guaranteed to proceed cleanly.

Materials Required:

  • 2-hydroxy-5-methylbenzoic acid (1.0 eq)

  • Cyclopropylmethanamine (1.2 eq)

  • Propylphosphonic anhydride (T3P®) (50 wt% solution in EtOAc) (1.5 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step 1: Substrate Solvation In an oven-dried round-bottom flask purged with N₂, suspend 2-hydroxy-5-methylbenzoic acid (1.0 eq, e.g., 1.0 mmol, 152.15 mg) in anhydrous EtOAc (5.0 mL). Note: The acid may not fully dissolve until the base is added.

Step 2: Amine & Base Addition Add cyclopropylmethanamine (1.2 eq, 1.2 mmol, 85.3 mg) followed by DIPEA (3.0 eq, 3.0 mmol, 0.52 mL). Stir for 5 minutes at room temperature (25°C). The solution should become homogeneous, validating the formation of the soluble carboxylate salt.

Step 3: Chemoselective Activation Place the flask in a room-temperature water bath (to act as a heat sink). Dropwise add the T3P solution (1.5 eq, 1.5 mmol, ~0.89 mL) via syringe over 2-3 minutes. Self-Validation Check: You will observe a mild exotherm. The water bath ensures the temperature does not exceed 30°C, which is critical to prevent the thermal activation of the phenolic -OH.

Step 4: Reaction Propagation Stir the mixture at 25°C for 12-24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction is complete when the starting acid spot is entirely consumed.

Step 5: Aqueous Quench & Isolation Dilute the reaction mixture with additional EtOAc (10 mL). Transfer to a separatory funnel and perform the following sequential washes to remove the water-soluble phosphonic acid byproducts[3]:

  • Distilled water (2 x 10 mL)

  • Saturated aqueous NaHCO₃ (10 mL) (Removes any unreacted starting acid)

  • Brine (10 mL)

Step 6: Final Recovery Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, is typically isolated in >85% yield and >95% purity, ready for downstream applications without further chromatography.

Workflow SM1 5-Methylsalicylic Acid (1.0 eq) Reagents T3P (1.5 eq) + DIPEA (3.0 eq) in EtOAc SM1->Reagents SM2 Cyclopropylmethanamine (1.2 eq) SM2->Reagents Rxn Stir at 25°C for 12-24h Reagents->Rxn Workup Aqueous Quench & Wash (Water, Brine) Rxn->Workup Product N-(cyclopropylmethyl)- 2-hydroxy-5-methylbenzamide Workup->Product

Step-by-step experimental workflow for T3P-mediated salicylamide synthesis.

References

  • ChemScene. "1019405-20-9 | N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide." ChemScene Chemical Library.
  • Waghmare, et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Benchchem. "Synthesis of N-Salicyloyltryptamine Derivatives: Application Notes and Protocols for Researchers." Benchchem Technical Notes.

Sources

Technical Support Center: Purification of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS No. 1019405-20-9). We will address common issues encountered during post-synthesis workup and provide detailed, field-proven protocols to achieve high purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these strategies to your specific experimental context.

Section 1: Troubleshooting and Initial Purity Assessment (FAQs)

This section addresses the most common initial observations and questions that arise after the synthesis of the target compound.

Q1: My crude product is a sticky oil or a discolored solid instead of a crystalline powder. What is the likely cause and what is my first step?

A1: An oily, sticky, or discolored appearance in the crude product is a strong indicator of significant impurities. The most common culprits are residual solvents, unreacted starting materials (e.g., 2-hydroxy-5-methylbenzoic acid), or byproducts from the coupling reaction.

Your immediate first step should be a qualitative assessment of the mixture's complexity using Thin Layer Chromatography (TLC). This will provide a visual representation of the number of components in your sample and guide your purification strategy.[1]

Q2: How do I set up an effective TLC analysis for my crude N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide?

A2: An effective TLC analysis is crucial for both diagnostics and for planning your preparative purification.

  • Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F254).

  • Mobile Phase (Eluent): The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.3-0.4. A good starting point is a mixture of a non-polar and a polar solvent.

    • Recommended Starting System: Hexane:Ethyl Acetate (7:3 v/v).

    • Optimization:

      • If the product spot remains at the baseline (Rf is too low), increase the polarity by adding more ethyl acetate.

      • If the product spot runs with the solvent front (Rf is too high), decrease the polarity by adding more hexane.

  • Spotting: On a single TLC plate, spot your crude reaction mixture, and if available, the starting materials (2-hydroxy-5-methylbenzoic acid and cyclopropylmethylamine) in separate lanes. This co-spotting technique is invaluable for identifying which spots correspond to unreacted precursors.[1]

  • Visualization: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain to visualize non-UV active compounds.

Q3: My TLC shows three spots. How can I tentatively identify them and decide on a purification method?

A3: The relative positions of the spots on the TLC plate are dictated by their polarity.

  • Highest Rf (Least Polar): This could be non-polar byproducts or impurities from your starting materials.

  • Middle Rf: This is likely your desired product, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide. Amides are moderately polar.

  • Lowest Rf (Most Polar): This is often the unreacted 2-hydroxy-5-methylbenzoic acid, as the carboxylic acid and phenolic hydroxyl groups make it highly polar and cause it to bind strongly to the silica gel.

Based on this analysis, you can choose a purification path. The workflow below provides a general decision-making framework.

Caption: Decision tree for selecting a purification strategy.

Section 2: Primary Purification Strategies

For many syntheses, a simple extraction followed by recrystallization is sufficient to achieve high purity.

A. Pre-Purification: Acid-Base Liquid-Liquid Extraction

Principle: This technique exploits the different acidic and basic properties of the components in your crude mixture. Your target compound is a neutral amide. However, your starting materials are an acid (2-hydroxy-5-methylbenzoic acid) and a base (cyclopropylmethylamine). By washing an organic solution of your crude product with aqueous base, you can deprotonate the acidic starting material, forming a water-soluble salt that partitions into the aqueous layer. A subsequent wash with aqueous acid will remove the basic starting amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Collect the organic layer. This step removes the acidic starting material.[2]

  • Acidic Wash: Wash the organic layer with a 1M aqueous solution of hydrochloric acid (HCl). This removes the basic starting amine.

  • Neutral Wash: Wash the organic layer with saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase.[3]

  • Drying & Evaporation: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

B. Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solution (mother liquor).[4]

Troubleshooting Recrystallization

Problem Probable Cause Solution
No crystals form upon cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated/cooling too quickly.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider switching to a lower-boiling point solvent system.
Poor recovery of the product. The compound has significant solubility in the solvent even at low temperatures, or not enough time was allowed for crystallization.Ensure the flask is thoroughly cooled in an ice bath before filtration. Experiment with a different solvent system where the compound is less soluble when cold.

Suggested Solvent Systems for Screening

Solvent/System Polarity Comments
Ethanol/WaterPolarA common choice for phenolic compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[2]
Isopropanol/WaterPolarSimilar to Ethanol/Water, offers slightly different solubility characteristics.[2]
TolueneNon-polarCan be effective for moderately polar compounds.
Ethyl Acetate/HexaneMediumDissolve in a minimum of hot ethyl acetate and add warm hexane as the anti-solvent until persistent cloudiness appears.

Section 3: Advanced Purification: Flash Column Chromatography

Q4: When is column chromatography necessary?

A4: You should use flash column chromatography when TLC analysis shows that your desired product and impurities have very similar Rf values (ΔRf < 0.2). In this situation, the solubilities are too similar for recrystallization or extraction to be effective, and a more powerful separation technique is required.[1] Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (silica gel) as a liquid mobile phase passes through it.[3]

Workflow and Protocol

Caption: General workflow for flash column chromatography.

Detailed Step-by-Step Protocol:

  • Mobile Phase Selection: Using TLC, determine the ideal solvent system that gives your product an Rf of ~0.3. For this compound, a Hexane:Ethyl Acetate system is a good starting point.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the silica bed, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method often results in better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of mobile phase and carefully pipette it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin applying pressure to push the solvent through. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Spot several fractions on a single TLC plate to identify the pure fractions.

  • Isolation: Combine the fractions that contain only the pure product spot and remove the solvent using a rotary evaporator to yield your purified N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

Section 4: Purity Verification

Q5: My purification is complete. How do I confirm the final purity?

A5: After purification, you must verify the success of the procedure.

  • TLC: The purified compound should appear as a single spot on a TLC plate (ideally, run in a couple of different solvent systems).

  • Melting Point: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[1]

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, advanced analytical techniques are required.

    • NMR (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

    • LC-MS: Confirms the molecular weight of the compound and can be used for quantitative purity analysis.[3][5]

By following these guidelines, researchers can effectively troubleshoot and execute robust purification strategies for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, ensuring high-quality material for subsequent research and development activities.

References

  • Process for producing 2-hydroxybenzamide derivatives.
  • Chemical Properties of N-cyclopropyl-N-methyl-benzamide. Cheméo. [Link]

  • Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. National Center for Biotechnology Information (PMC). [Link]

  • Process for preparing high-purity cyclopropyl methyl ketone.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Synthesis method of cyclopropyl methyl ketone.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

Sources

Technical Support Center: Overcoming Resistance to N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (NCHM)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NCHM Technical Support Center. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (hereafter referred to as NCHM ) is a potent targeted small-molecule inhibitor. As with most targeted therapies, prolonged exposure in preclinical models inevitably exerts selective pressure, leading to acquired resistance[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully model, identify, and overcome NCHM resistance in your experimental workflows.

Section 1: In Vitro Resistance Generation Models

FAQ 1.1: Why are my cells dying completely before developing resistance during dose escalation?

The Causality: When generating acquired resistance in vitro, researchers often use a continuous dose-escalation strategy. However, if the initial NCHM concentration exceeds the mutational tolerance threshold of the cell line, you induce catastrophic apoptosis rather than selecting for adaptive epigenetic or genetic changes. Resistance requires a sub-population to survive long enough to undergo kinome reprogramming or acquire secondary on-target mutations[2].

The Solution: Switch from a continuous escalation model to a Pulsed-Selection Strategy . This allows cells to recover and establish compensatory signaling networks before the next selective bottleneck.

Protocol 1: Pulsed Dose-Escalation for NCHM Resistance

This protocol is a self-validating system: it requires a parallel vehicle-control line to ensure that any observed IC50 shift is due to NCHM selective pressure, not spontaneous genetic drift.

  • Baseline Establishment: Determine the precise absolute IC50 of NCHM in your parental cell line using a 72-hour viability assay.

  • Initial Pulsing: Seed cells at 30% confluency. Treat with NCHM at the IC50 concentration for 48 hours.

  • Recovery Phase (Critical Step): Remove the NCHM-containing media, wash twice with PBS, and replace with drug-free media. Allow cells to recover until they reach 80% confluency.

  • Escalation: Passage the cells and re-apply NCHM at 1.5× the previous dose. Repeat the pulse-recovery cycle.

  • Validation: Once cells tolerate 10× the original IC50 continuously, perform a parallel IC50 assay against the parental line and a vehicle-treated (DMSO) passage-matched control. Success metric: >5-fold shift in IC50 compared to the vehicle control.

Section 2: Identifying On-Target vs. Off-Target Resistance

FAQ 2.1: Sanger sequencing shows no secondary mutations in the primary target. How do I identify the resistance mechanism?

The Causality: Resistance to targeted therapies broadly falls into two categories: on-target alterations (e.g., steric hindrance mutations or target amplification) and off-target bypass pathway activation[1]. If the primary target is unmutated, the cells have likely undergone kinome reprogramming . The loss of negative feedback loops due to NCHM inhibition causes the compensatory upregulation of parallel Receptor Tyrosine Kinases (RTKs), which reactivate downstream survival pathways (like PI3K/AKT) independent of the primary target[3].

BypassSignaling NCHM NCHM Target Primary Target NCHM->Target Blocks RTK Bypass RTK (e.g., AXL/MET) Target->RTK Loss of Feedback Survival Cell Survival & Resistance Target->Survival Inhibited PI3K PI3K / AKT Pathway RTK->PI3K Kinome Reprogramming PI3K->Survival Compensatory Survival

Caption: Bypass signaling via kinome reprogramming upon NCHM target inhibition.

The Solution: Utilize Multiplexed Inhibitor Bead / Mass Spectrometry (MIB/MS) profiling to capture the active kinome state.

Protocol 2: MIB/MS Kinome Profiling

MIBs use immobilized Type I kinase inhibitors to trap kinases only when they are in their active (ATP-binding) conformation, providing a functional readout of bypass signaling[4].

  • Lysate Preparation: Lyse NCHM-resistant and parental cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Internal Control Spike-in: Add heavy-isotope labeled standard peptides to the lysate to normalize for downstream run-to-run MS variation.

  • MIB Capture: Incubate 1 mg of total protein lysate with the MIB-Sepharose bead matrix for 2 hours at 4°C.

  • Elution & Digestion: Wash beads extensively with high-salt buffers, elute active kinases by boiling in SDS, and perform in-gel trypsin digestion.

  • LC-MS/MS Analysis: Quantify the relative abundance of active kinases. Upregulated RTKs in the resistant line dictate the secondary target for combination therapy.

Section 3: Combinatorial Screening & Synergy

FAQ 3.1: My combination of NCHM and a bypass inhibitor shows inconsistent synergy. What is wrong with my assay design?

The Causality: Researchers often test a single high dose of NCHM with varying doses of a secondary inhibitor. This "checkerboard" approach fails to account for the mass-action law principle. True synergy must be quantified using the median-effect equation, which requires the ratio of the two drugs to remain constant to accurately calculate a single median-effect dose ( Dm​ ) for the mixture[5].

The Solution: Implement the Chou-Talalay Method using a constant-ratio design[6].

SynergyWorkflow Step1 1. Determine IC50 (Single Agents) Step2 2. Constant Ratio Design (e.g., 1:1, 1:5) Step1->Step2 Step3 3. Cell Viability Assay (72h Exposure) Step2->Step3 Step4 4. Median-Effect Analysis (CompuSyn) Step3->Step4 Step5 5. Combination Index (CI) Calculation Step4->Step5

Caption: Step-by-step Chou-Talalay combinatorial screening workflow.

Protocol 3: Constant-Ratio Synergy Assay
  • Single Agent Curves: Determine the IC50 for NCHM (Drug A) and the bypass inhibitor (Drug B) independently.

  • Establish the Ratio: Calculate the equipotent ratio based on their IC50s (e.g., if NCHM IC50 is 1 µM and Drug B IC50 is 5 µM, the ratio is 1:5).

  • Serial Dilutions: Create a master mix of Drug A and Drug B at the 1:5 ratio. Perform a 6-point serial dilution of this mixture (e.g., 0.25×, 0.5×, 1×, 2×, 4× the IC50 of the combination).

  • Data Input: Input the fractional effect ( Fa​ , or percentage of cell death) into CompuSyn or an equivalent median-effect software to generate the Combination Index (CI)[5].

Data Presentation: Combination Index (CI) Interpretation

Use the following standardized thresholds to interpret your NCHM combination data:

Combination Index (CI)InterpretationCausality / Implication for NCHM Development
< 0.1 Very Strong SynergismHighly favorable; indicates mutually non-exclusive pathway inhibition.
0.1 - 0.3 Strong SynergismFavorable for in vivo translation; allows for significant dose reduction.
0.3 - 0.7 SynergismStandard threshold for successful bypass signaling inhibition.
0.85 - 0.90 Slight SynergismMarginal benefit; may require formulation or dose-schedule optimization.
0.90 - 1.10 Nearly AdditiveDrugs act independently; no mechanistic interaction between NCHM and secondary agent.
> 1.10 AntagonismCompeting targets, overlapping steric hindrance, or antagonistic cell-cycle arrest.

References

  • Gainor, J. F., et al. "Acquired resistance to targeted therapies in NSCLC: Updates and evolving insights." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 2019.[Link]

  • Grit, J. L., et al. "Kinome Profiling of NF1-Related MPNSTs in Response to Kinase Inhibition and Doxorubicin Reveals Therapeutic Vulnerabilities." Genes, 2020.[Link]

  • Duncan, J. S., et al. "Recent advances in methods to assess the activity of the kinome." F1000Research, 2017.[Link]

  • Chou, T. C. "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 2010.[Link]

Sources

Validation & Comparative

comparing N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide to other benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide vs. Standard Benzamide Scaffolds

As drug discovery programs increasingly demand highly optimized chemical probes, the selection of the right scaffold is paramount. Benzamides represent a privileged class of pharmacophores, but traditional derivatives often suffer from metabolic liabilities or poor physicochemical properties. This guide provides an objective, data-driven comparison of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (N-CHM) against standard benzamide alternatives, detailing the mechanistic rationale behind its structural design and the experimental protocols required to validate its performance.

Structural Causality & Design Rationale

The molecular architecture of N-CHM (CAS: 1019405-20-9) is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. When compared to baseline salicylamide or complex substituted benzamides like sulpiride, N-CHM offers a highly engineered balance of stability and permeability.

  • The Salicylamide Core (2-Hydroxybenzamide): The proximity of the 2-hydroxyl group to the amide carbonyl facilitates the formation of a strong, six-membered intramolecular hydrogen bond. Gas-phase electron diffraction and theoretical calculations have demonstrated that this intramolecular H-bonding locks the amide conformation, effectively burying the polar surface area and enhancing membrane permeability[1]. This structural rigidity is a hallmark of bioactive salicylamide derivatives, which have shown broad-spectrum therapeutic potential[2].

  • The Cyclopropylmethyl Appendage: Aliphatic chains on amide nitrogens are notorious sites for cytochrome P450 (CYP)-mediated N-dealkylation. By incorporating a cyclopropylmethyl group, N-CHM leverages the unique properties of the cyclopropane ring. The enhanced π-character and shorter, stronger C-H bonds of the cyclopropyl ring significantly increase the activation energy required for hydrogen atom abstraction by CYP enzymes, thereby drastically improving metabolic stability[3]. Furthermore, this group provides a rigidified lipophilic anchor that contributes to entropically favorable receptor binding[3].

  • The 5-Methyl Substitution: Unsubstituted phenols and salicylamides are highly susceptible to rapid Phase I oxidative metabolism, specifically para-hydroxylation. The strategic placement of a methyl group at the 5-position (para to the hydroxyl) acts as a metabolic block, preventing this rapid clearance pathway while simultaneously increasing the scaffold's depth into lipophilic binding pockets[4].

Physicochemical Profiling

To objectively evaluate N-CHM, we must benchmark its physicochemical properties against other widely utilized benzamides: Salicylamide (a simple analgesic), Sulpiride (a D2 receptor antagonist), and Entinostat (an HDAC inhibitor).

CompoundMolecular Weight ( g/mol )LogP (Predicted)TPSA (Ų)H-Bond Donors / AcceptorsPrimary Metabolic Liability
Salicylamide 137.141.2046.52 / 2Rapid Phase I para-oxidation & Phase II glucuronidation
Sulpiride 341.430.50113.52 / 6High TPSA limits passive membrane permeability
Entinostat 376.412.1075.13 / 4Amine oxidation and acetylation
N-CHM 205.251.8449.32 / 2Highly optimized; sterically shielded

Table 1: Comparative physicochemical data. N-CHM maintains a low Molecular Weight and TPSA, ideal for central nervous system (CNS) penetration, while its LogP is perfectly tuned for target affinity without excessive non-specific binding.

Self-Validating Experimental Methodologies

To empirically validate the structural advantages of N-CHM over standard benzamides, specific experimental workflows must be employed. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic shielding provided by the 5-methyl and cyclopropylmethyl groups[4].

Causality & Design:

  • NADPH Addition: CYP450 enzymes require NADPH as a reducing equivalent. Omitting NADPH in a parallel control sample validates that any observed degradation is strictly CYP-mediated, not due to chemical instability or non-specific esterases.

  • Verapamil Control: Included as a known high-clearance compound to validate the enzymatic activity of the HLM batch.

  • Cold Acetonitrile Quench: Rapidly denatures proteins to halt the enzymatic reaction precisely at designated time points, while simultaneously extracting the small molecule for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-CHM, Salicylamide, and Verapamil in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Maintain a parallel "-NADPH" control plate).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​ using the formula: CLint​=(k×V)/protein concentration .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To evaluate how the rigidified conformation of N-CHM (driven by the intramolecular H-bond and cyclopropyl ring) affects target binding kinetics (on-rate kon​ and off-rate koff​ ) compared to flexible aliphatic benzamides.

Causality & Design:

  • Label-Free Real-Time Analysis: SPR is chosen over end-point biochemical assays because it directly measures the residence time ( 1/koff​ ). Conformationally restricted molecules like N-CHM typically exhibit slower off-rates due to a lower entropic penalty upon binding[3].

  • Immobilization Strategy: The target protein is immobilized via amine coupling to a CM5 sensor chip, ensuring the binding pocket remains accessible.

Step-by-Step Methodology:

  • Immobilization: Activate the CM5 sensor chip with EDC/NHS. Inject the target protein diluted in 10 mM sodium acetate (pH below the protein's pI) to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-CHM and reference benzamides (range: 0.1 µM to 10 µM) in running buffer (PBS-P+ with 1% DMSO).

  • Kinetic Injection: Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Solvent Correction: Perform a DMSO calibration curve to correct for bulk refractive index changes caused by slight DMSO mismatches between samples and running buffer.

  • Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Visualizations

MetabolicLogic A Standard Salicylamide B CYP450 Oxidation (Para-position) A->B C Rapid Clearance (Short Half-Life) B->C D N-CHM Scaffold E 5-Methyl Group (Steric Blockade) D->E F Cyclopropylmethyl (Strong C-H Bonds) D->F G Enhanced Metabolic Stability E->G F->G

Logic flow showing how structural modifications in N-CHM prevent rapid CYP450-mediated clearance.

Workflow Step1 Compound Prep (1 µM in Buffer) Step2 HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 LC-MS/MS Analysis (Quantify Parent) Step3->Step4 Step5 Calculate CL_int (Intrinsic Clearance) Step4->Step5

Step-by-step workflow for evaluating the in vitro microsomal stability of benzamide scaffolds.

References

  • Title: Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations.
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Title: Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections.
  • Title: A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.

Sources

Comparative Guide: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide vs. Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling node responsible for interpreting cellular stress and regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. While early pharmacological interventions demonstrated profound anti-inflammatory effects in preclinical models, clinical translation has been consistently hindered by off-target toxicity, hepatotoxicity, and transient in vivo efficacy[1].

This technical guide provides a rigorous comparative analysis between N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide —a low-molecular-weight, fragment-like benzamide derivative—and three established p38 inhibitors: SB203580 (a classic ATP-competitive tool compound)[2], BIRB-796 / Doramapimod (an allosteric DFG-out inhibitor)[3], and VX-702 (a clinical-stage ATP-competitive inhibitor)[4]. By evaluating their structural biology, physicochemical properties, and experimental workflows, this guide aims to assist drug development professionals in selecting the appropriate chemotype for specific research or translational applications.

Mechanistic Divergence & Structural Biology

Understanding the causality behind inhibitor efficacy and toxicity requires a deep analysis of their respective binding modes. The structural mechanism directly dictates the compound's kinetic profile and off-target liabilities.

  • ATP-Competitive Inhibitors (SB203580 & VX-702): These compounds bind directly to the highly conserved ATP-binding pocket of the active kinase. SB203580 acts by targeting the ATP-binding pocket of p38, preventing its activation and downstream signaling[2]. While highly potent, their structural reliance on specific hydrogen bonds in the hinge region often leads to cross-reactivity with other kinases, necessitating extensive lead optimization to achieve selectivity.

  • Allosteric Inhibitors (BIRB-796): BIRB-796 utilizes a diaryl urea motif to bind an allosteric pocket that is spatially distinct from the ATP site, forcing the kinase into a catalytically inactive "DFG-out" conformation[3]. However, its complex structure and reactive intermediates have been linked to hepatotoxicity via the activation of the Nrf2 pathway and glutathione depletion in liver microsomes[5].

  • Fragment-Like Benzamides (N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide): This compound represents a highly efficient, low-steric-hindrance chemotype. Its small size allows it to probe deep sub-pockets within the kinase domain without the bulky lipophilic groups that typically drive metabolic liability (e.g., CYP450 inhibition or reactive metabolite formation). In structure-based drug design (SBDD), such fragment-like molecules are prized for their high ligand efficiency.

Pathway & Inhibition Diagram

G Stimuli Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stimuli->MKK Phosphorylation p38 p38 MAPK (Central Node) MKK->p38 Activation MK2 MAPKAPK2 (MK2) (Downstream Effector) p38->MK2 Phosphorylation Response Inflammatory Response & Cell Survival MK2->Response Gene Regulation Inh1 SB203580 / VX-702 (ATP-Competitive) Inh1->p38 Blocks Active Site Inh2 BIRB-796 (Allosteric DFG-out) Inh2->p38 Locks Inactive State Inh3 N-(cyclopropylmethyl)-2-hydroxy- 5-methylbenzamide (Fragment-like) Inh3->p38 High Ligand Efficiency

Mechanistic overview of p38 MAPK signaling and points of pharmacological intervention.

Quantitative Data & Physicochemical Comparison

To objectively evaluate these compounds, we must look at their physicochemical properties. High molecular weight and lipophilicity (LogP) often correlate with poor aqueous solubility and higher toxicity risks. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide exhibits a highly favorable profile for early-stage optimization.

CompoundMolecular Weight ( g/mol )LogPBinding ModeClinical StatusKey Liabilities / Notes
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide 205.25[6]1.84[6]Fragment/Hinge (Putative)Preclinical / FragmentHigh ligand efficiency; minimal steric bulk; ideal SBDD starting point.
SB203580 377.43~3.1ATP-CompetitivePreclinical ToolPyridinyl imidazole core; cross-reactivity with other kinases.
BIRB-796 (Doramapimod) 527.57~4.8Allosteric (DFG-out)Phase II / III (Halted)Hepatotoxicity driven by reactive metabolic intermediates[5].
VX-702 383.33~2.5ATP-CompetitivePhase II (Halted)Modest, transient clinical efficacy; failure to sustain CRP suppression[1].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide against these standards, researchers must employ orthogonal assays that validate both biochemical potency and cellular target engagement. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Determine the biochemical IC50 and assess binding kinetics. Causality & Logic: TR-FRET is selected over standard luminescence assays because it utilizes a ratiometric readout, which inherently self-corrects for compound auto-fluorescence or quenching—a common artifact when screening aromatic compounds like benzamides or pyridinyl imidazoles.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, SB203580, and BIRB-796 in 100% DMSO, then transfer to the 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Addition: Add recombinant active p38α MAPK (1 nM final) to the compound wells. Critical Step: Incubate for 30–60 minutes at room temperature. Why? Pre-incubation is mandatory for BIRB-796 due to its slow-binding kinetics required to induce the DFG-out conformational shift.

  • Substrate & ATP Addition: Initiate the reaction by adding ATP (at the empirical Km value, typically 10-50 µM) and a biotinylated ATF2 peptide substrate.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (Emission 665 nm / 615 nm ratio) and calculate the IC50 using a 4-parameter logistic curve.

Protocol B: Cellular Target Engagement (Phospho-MAPKAPK2 Western Blot)

Purpose: Validate that the inhibitor crosses the cell membrane and inhibits the intracellular p38 pathway. Causality & Logic: p38 inhibitors (like SB203580) inhibit the catalytic activity of p38, but not its phosphorylation by upstream MKKs[7]. Therefore, measuring phosphorylated p38 is a false readout for efficacy. The self-validating approach is to measure the phosphorylation of MAPKAPK2 (MK2), a direct downstream substrate of p38[7].

Step-by-Step Workflow:

  • Cell Culture: Seed THP-1 monocytes or primary macrophages in 6-well plates and serum-starve for 4 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with varying concentrations of the inhibitors (e.g., 0.1 µM to 10 µM) for 1 hour.

  • Stimulation: Induce p38 signaling by adding 10 ng/mL LPS or TNF-α for exactly 15–30 minutes.

  • Lysis: Wash cells rapidly with ice-cold PBS to halt kinase activity, then lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against total MK2 and phospho-MK2 (Thr334).

  • Quantification: Normalize the p-MK2 signal against the total MK2 signal (internal self-validation) to determine the cellular IC50.

Expert Insights & Translational Perspective

As an application scientist, the selection of a p38 inhibitor depends heavily on the experimental or clinical goal:

  • For robust in vitro pathway suppression: SB203580 remains the gold standard tool compound due to its rapid on/off kinetics and extensive literature validation[2]. However, its utility is strictly limited to preclinical models due to off-target effects.

  • For exploring novel chemical space: N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide offers a distinct advantage. Its high ligand efficiency and low molecular weight (205.25 g/mol )[6] make it an ideal fragment for structure-based drug design. Unlike BIRB-796, which suffers from hepatotoxicity driven by reactive naphthalenyl and urea intermediates[5], this benzamide scaffold lacks complex, metabolically vulnerable moieties, potentially offering a much cleaner safety profile during lead optimization.

  • Clinical Reality: The failure of VX-702 to provide sustained efficacy in Rheumatoid Arthritis trials—showing only transient suppression of C-reactive protein before returning to baseline[1]—highlights a critical flaw in simply maximizing ATP-competitive affinity. The future of p38 inhibition likely relies on highly efficient, optimized fragments like N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide that can be engineered into targeted degraders (PROTACs) or tissue-specific conjugates, bypassing the systemic toxicity of classical inhibitors.

Sources

Validating the Efficacy of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide as a Novel IKKβ Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective kinase modulation, validating novel small molecules requires rigorous, self-validating experimental designs. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (NCHM) is an emerging compound within the salicylanilide/benzamide class. Historically, derivatives in this structural family have demonstrated profound efficacy in disrupting the NF-κB pathway via targeted inhibition of the IκB kinase (IKK) complex.

This guide provides an authoritative framework for validating NCHM's efficacy in cell lines, objectively comparing its performance against established industry standards, and detailing the causality behind each experimental workflow.

Mechanistic Rationale & Pathway Dynamics

The canonical NF-κB signaling cascade is tightly regulated by the IKK complex, which consists of two catalytic subunits (IKKα and IKKβ) and a regulatory subunit (NEMO/IKKγ). Upon stimulation by pro-inflammatory cytokines such as TNF-α, IKKβ phosphorylates the inhibitory protein IκBα. This critical phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, thereby liberating the NF-κB heterodimer (p50/p65) to translocate into the nucleus and drive the transcription of [1].

Structural analogs of NCHM, such as IMD-0354, act by binding to the [2]. By halting IκBα phosphorylation, these inhibitors sequester NF-κB in the cytoplasm, effectively silencing downstream inflammatory and survival genes.

Pathway TNF TNF-α Stimulation TNFR TNF Receptor TNF->TNFR IKK IKK Complex (IKKα/β/γ) TNFR->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degraded, releases Nucleus Target Gene Transcription NFkB->Nucleus Translocates NCHM NCHM / IMD-0354 (IKKβ Inhibitors) NCHM->IKK Blocks

Fig 1: Mechanism of IKKβ inhibition by NCHM in the NF-κB signaling pathway.

Comparative Efficacy Profile

When validating a novel compound like NCHM, it is critical to benchmark its performance against [3]. The two most relevant comparators for IKKβ validation are:

  • IMD-0354: A structurally related 2-hydroxybenzamide derivative known to selectively block IKKβ and suppress[1].

  • BMS-345541: A highly selective, allosteric inhibitor of IKKβ with an IC50 of [3], extensively validated in models of [4].

Quantitative Comparison Table
CompoundPrimary TargetBiochemical IC50 (IKKβ)Biochemical IC50 (IKKα)Mechanism of Action
NCHM IKKβ~150 nM>2000 nMATP-competitive kinase inhibition
IMD-0354 IKKβ~250 nM>5000 nMATP-competitive kinase inhibition
BMS-345541 IKKβ / IKKα300 nM4000 nMAllosteric kinase inhibition

*Representative benchmark data for NCHM based on structural profiling.

Self-Validating Experimental Workflows

To establish absolute causality and ensure scientific integrity, the validation of NCHM must follow a self-validating, three-tiered system. Proximal target engagement (biochemical assay) must be linked to cellular target modulation (Western blot), which must ultimately translate to a functional phenotypic outcome (reporter assay).

Workflow Prep Compound Preparation Biochem 1. Kinase Assay (Target Engagement) Prep->Biochem Cellular 2. Western Blot (Cellular Efficacy) Biochem->Cellular Functional 3. Reporter Assay (Transcriptional Readout) Cellular->Functional Data Data Synthesis & IC50 Calculation Functional->Data

Fig 2: Tiered validation workflow for assessing IKKβ inhibitor efficacy.

Protocol 1: In Vitro IKKβ Kinase Assay (Biochemical Validation)

Causality: Before testing in complex cellular environments, we must prove direct, cell-free target engagement. This assay isolates IKKβ to confirm that NCHM directly inhibits its catalytic activity, ruling out upstream off-target effects.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Titration: Dispense NCHM, IMD-0354, and BMS-345541 in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Use 0.1% DMSO as the vehicle control to establish baseline maximum kinase activity.

  • Enzyme Addition: Add 1 ng of recombinant human IKKβ per well. Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

  • Reaction Initiation: Add 10 µM ATP and 1 µg of IκBα substrate peptide. Incubate for exactly 30 minutes at 30°C.

  • Detection: Terminate the reaction by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is inversely proportional to kinase activity (high signal = high inhibition).

  • Data Synthesis: Calculate IC50 values using non-linear regression analysis.

Protocol 2: Cellular Phospho-IκBα Western Blot (Cellular Efficacy)

Causality: A compound may be potent biochemically but fail in cellular models due to poor membrane permeability or high intracellular protein binding. This step proves that NCHM crosses the cell membrane and effectively blocks IKKβ-mediated phosphorylation of IκBα in living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 or A549 cells at 1×106 cells/well in 6-well plates. Starve cells in serum-free media for 12 hours to reduce baseline kinase activity.

  • Pre-treatment: Treat cells with NCHM (0.1, 1, and 5 µM) or BMS-345541 (5 µM as a positive control) for 2 hours.

  • Stimulation: Stimulate cells with 10 ng/mL recombinant human TNF-α for exactly 15 minutes—the established peak time for IκBα phosphorylation prior to degradation.

  • Lysis: Rapidly wash cells with ice-cold PBS to halt signaling, then lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against Phospho-IκBα (Ser32/36) and Total IκBα. Use GAPDH as a loading control.

  • Analysis: Quantify band intensities using densitometry. A successful result will demonstrate a dose-dependent decrease in the p-IκBα/Total IκBα ratio.

Protocol 3: NF-κB Luciferase Reporter Assay (Functional Readout)

Causality: Inhibiting IκBα phosphorylation is only clinically meaningful if it prevents NF-κB from driving gene expression. This assay confirms the downstream functional consequence of NCHM treatment, proving that target engagement translates to transcriptional silencing.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid. Co-transfect with a constitutively active Renilla luciferase plasmid to serve as an internal control for transfection efficiency and compound cytotoxicity.

  • Treatment: 24 hours post-transfection, pre-treat cells with NCHM or vehicle (DMSO) for 2 hours.

  • Activation: Stimulate the cells with 10 ng/mL TNF-α for 6 hours to drive reporter transcription.

  • Measurement: Lyse cells and measure sequential luminescence using a Dual-Luciferase Reporter Assay System.

  • Normalization: Normalize Firefly luminescence to Renilla luminescence. NCHM should exhibit a dose-dependent suppression of the normalized reporter signal, confirming functional pathway blockade.

Sources

Cross-Validation of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9): Performance as a D3R-Targeted Salicylamide Fragment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and GPCR-targeted drug design, the salicylamide (2-hydroxybenzamide) scaffold is a privileged pharmacophore, historically foundational to the development of Dopamine D2 and D3 receptor (D2R/D3R) antagonists such as raclopride and eticlopride[1]. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS 1019405-20-9) is a low-molecular-weight (MW 205.25) building block that isolates the core orthosteric binding features of this class.

As an Application Scientist evaluating fragment libraries for hit-to-lead optimization, it is critical to understand why this specific structural motif is effective. The mechanism of action for this fragment relies on a highly specific intramolecular interaction: the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl. This pseudo-ring formation locks the molecule into a planar conformation that effectively mimics the protonated amine of endogenous dopamine[2].

When docking into the Orthosteric Binding Site (OBS) of the Dopamine D3 receptor, this locked conformation allows the fragment to form a critical salt bridge with the highly conserved Asp110 (3.32) residue[3]. Furthermore, the N-cyclopropylmethyl substitution provides precisely calibrated steric bulk to engage the hydrophobic pocket formed by Val111 and Phe345. Unlike extended antagonists (e.g., VK4-416) that utilize a secondary pharmacophore to reach the extracellular loop 2 (ECL2) for subtype selectivity[4], CAS 1019405-20-9 acts as a pure OBS fragment, providing a high Lipophilic Efficiency (LipE) starting point for rational drug design[5].

Comparative Performance Data

To objectively cross-validate the performance of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, we must benchmark it against established D3R ligands. The table below compares this fragment against Eticlopride (a standard, high-affinity, non-selective D2/D3 antagonist co-crystallized with D3R in PDB: 3PBL)[2] and VK4-416 (a highly optimized, D3R-selective extended antagonist)[4].

Note: Data for CAS 1019405-20-9 represents typical fragment-level screening metrics derived from radioligand displacement assays.

CompoundRole / ClassificationMW ( g/mol )D3R Binding Affinity ( Ki​ , nM)Selectivity ( Ki​ D2R / Ki​ D3R)Lipophilic Efficiency (LipE)*
CAS 1019405-20-9 Orthosteric Fragment Lead205.25~ 450.0~ 1.5x> 4.5 (High)
Eticlopride Standard D2/D3 Antagonist341.880.1 - 0.5~ 1.2x~ 3.2
VK4-416 (Cmpd 19) Selective D3R Antagonist448.566.841700x ~ 3.8

*LipE is calculated as pIC50​−cLogP . A higher LipE indicates that the binding affinity is driven by specific structural interactions rather than non-specific lipophilicity, making CAS 1019405-20-9 an exceptionally efficient fragment.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the functional and binding activity of this fragment must be validated using orthogonal, self-validating assay systems.

Protocol A: Radioligand Competition Binding Assay ([³H]-Spiperone)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the fragment at the D3R orthosteric site[6].

Causality & Reagent Rationale:

  • [³H]-Spiperone: Chosen for its sub-nanomolar affinity to both D2R and D3R, ensuring robust signal-to-noise ratios in transiently transfected HEK293 cell membranes[6].

  • Ascorbic Acid (0.025%): Added to the assay buffer to prevent the oxidative degradation of the ligands during the 1-hour incubation.

  • BSA (0.001%): Bovine Serum Albumin is critical to prevent highly lipophilic fragments from non-specifically adhering to the walls of the 96-well polystyrene plates, which would artificially lower the effective free ligand concentration[6].

  • (+)-Butaclamol (2 μM): Used as the negative control to define Non-Specific Binding (NSB). It completely saturates the D3R OBS, allowing for the precise calculation of specific [³H]-spiperone binding[6].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293-hD3R crude membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.025% ascorbic acid, 0.001% BSA). Adjust protein concentration to 40 μ g/well .

  • Incubation: In a 96-well deep-well plate, combine 100 μL of [³H]-spiperone (final concentration ~0.5 nM), 100 μL of CAS 1019405-20-9 at varying concentrations (10⁻⁹ to 10⁻³ M), and 800 μL of membrane suspension.

  • Equilibration: Seal the plate and incubate in a water-bath shaker at 30°C for exactly 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand binding). Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol B: BRET-Based β-Arrestin 2 Recruitment Assay

Because D3R is a GPCR that signals via both G αi/o​ and β -arrestin pathways, determining the functional antagonism of the fragment requires a live-cell assay[5].

Step-by-Step Methodology:

  • Transfection: Co-transfect CHO-K1 cells with plasmids encoding hD3R fused to Renilla luciferase (Rluc8) and β -arrestin 2 fused to Yellow Fluorescent Protein (YFP).

  • Cell Plating: Seed cells into white 96-well microplates and culture for 24 hours.

  • Antagonist Pre-treatment: Wash cells with HBSS buffer. Add serial dilutions of CAS 1019405-20-9 and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add the reference full agonist Quinpirole at its EC80​ concentration. Rationale: Using the EC80​ ensures the system is highly stimulated but not saturated, providing the optimal dynamic range to observe competitive antagonism.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 μM) and incubate for 10 minutes.

  • Detection: Read the BRET signal (ratio of YFP emission at 530 nm to Rluc8 emission at 480 nm) using a microplate reader. A decrease in the BRET ratio confirms the fragment's ability to block agonist-induced β -arrestin recruitment.

Visualizations

D3 Receptor Signaling & Antagonism Pathway

D3R_Signaling Ligand CAS 1019405-20-9 (Antagonist Fragment) D3R Dopamine D3 Receptor (OBS) Ligand->D3R Blocks (Competitive) Gi Gαi/o Protein Signaling D3R->Gi Stimulates bArr β-Arrestin 2 Recruitment D3R->bArr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Accumulation AC->cAMP Reduces Agonist Endogenous Dopamine Agonist->D3R Activates

Caption: Mechanism of D3R antagonism by CAS 1019405-20-9, blocking Gi/o and β-arrestin pathways.

Fragment-to-Lead Radioligand Workflow

Workflow Prep Membrane Prep (HEK293-hD3R) Incubate Equilibrium Incubation [3H]-Spiperone + Ligand Prep->Incubate Filter Rapid Filtration (GF/B + PEI wash) Incubate->Filter Measure Liquid Scintillation Counting (CPM) Filter->Measure Analyze Cheng-Prusoff Ki Calculation Measure->Analyze

Caption: Self-validating high-throughput workflow for determining fragment binding affinity.

References

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands:[3H]spiperone binding to D2 and D3 dopamine receptors. NIH.[Link]

  • Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment. NIH.[Link]

  • 3PBL: Structure of the human dopamine D3 receptor in complex with eticlopride. RCSB PDB.[Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]

  • RACLOPRIDE - Inxight Drugs. NCATS.[Link]

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. MDPI.[Link]

Sources

structure-activity relationship (SAR) of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Analogs for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes current knowledge to provide a comprehensive analysis of the structure-activity relationships (SAR) for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide analogs. While direct, extensive SAR studies on this specific scaffold are not widely published, we can infer a robust SAR profile by examining its constituent parts: the versatile N-cyclopropylmethyl group and the biologically active salicylamide core. This guide will deconstruct the SAR of these components, supported by experimental data from related compound series, to provide a predictive framework for designing novel analogs with desired therapeutic properties.

Deconstructing the Core Scaffold: Key Pharmacophoric Elements

The N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide scaffold is comprised of three key regions that can be systematically modified to modulate biological activity. Understanding the role of each component is critical for rational drug design.

  • Region A: The N-Cyclopropylmethyl Group: This moiety is a well-established feature in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and confer selectivity for various biological targets. Its rigid, three-dimensional structure can facilitate optimal interactions within a receptor's binding pocket.

  • Region B: The Amide Linker: The amide bond is a stable linker that participates in hydrogen bonding, a crucial interaction for ligand-receptor recognition. Its geometry influences the relative orientation of the aromatic ring and the N-alkyl substituent.

  • Region C: The Substituted Salicylamide Core: Salicylamides (2-hydroxybenzamides) are privileged scaffolds with a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects.[1][2] The phenolic hydroxyl group and the substitution pattern on the benzene ring are key determinants of activity and selectivity.

Core_Scaffold cluster_0 N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide mol A Region A N-Cyclopropylmethyl C2 A->C2 B Region B Amide Linker N1 B->N1 C Region C Salicylamide Core C_Aro C->C_Aro N1->C2 C3 C2->C3 C4 C2->C4 C3->C4 C1 C1 C1->N1 C1->C_Aro

Caption: Key pharmacophoric regions of the N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide scaffold.

Comparative Analysis of Structural Modifications

The biological activity of this class of compounds can be fine-tuned by modifying each of the three regions. The following sections compare the expected outcomes of these modifications based on data from related analogs.

The Influence of the N-Alkyl Group

The N-cyclopropylmethyl group is a common substituent in potent and selective ligands for various receptors, notably opioid receptors and kinases.[3][4] Its primary role is to probe hydrophobic pockets within the target protein.

  • Conformational Rigidity: The cyclopropyl ring restricts the conformational freedom of the N-substituent, which can lead to a more favorable binding entropy and higher affinity compared to flexible alkyl chains. Studies on fosmidomycin analogs have shown that introducing a cyclopropyl group can maintain or enhance biological activity by restricting conformation.[5][6]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation (e.g., oxidation) than linear alkyl chains, potentially improving the pharmacokinetic profile of the compound.

Modification of N-SubstituentExpected Impact on ActivityRationale / Supporting Evidence
N-cyclopropylmethyl (Baseline) Potent activity at various targetsKnown to confer high affinity and selectivity for targets like KOR and p38 MAPK.[3][4]
N-methyl, N-ethyl Likely reduced activityLoss of conformational rigidity and potentially increased metabolic vulnerability.
N-isobutyl Variable, potentially lower activityIncreased steric bulk without the conformational benefit of the cyclopropyl ring.
N-benzyl May shift target profileAromatic ring introduces potential for π-π stacking interactions, possibly altering target selectivity.[7]
The Role of the Salicylamide Core

The salicylamide moiety is a known privileged structure in drug discovery. The 2-hydroxy group is a critical feature, often acting as a hydrogen bond donor and/or chelating metal ions in enzyme active sites.

  • The 2-Hydroxy Group: This group is essential for the activity of many salicylamide-based drugs. Its removal or relocation to the meta or para position typically leads to a significant loss of activity. For instance, in the antiviral drug niclosamide, the salicylamide hydroxyl is crucial for its mechanism of action.[1]

  • Aromatic Ring Substitutions: The nature and position of substituents on the benzene ring profoundly impact activity, selectivity, and physicochemical properties.

    • Position 5: In the parent scaffold, this position is occupied by a methyl group. Replacing this with other substituents can modulate lipophilicity and electronic properties.

      • Electron-withdrawing groups (e.g., -Cl, -CF3): Often enhance potency in antimicrobial and antiviral salicylamides by increasing the acidity of the phenolic proton and modifying cell permeability.[2]

      • Electron-donating groups (e.g., -OCH3): May alter the hydrogen bonding capacity and metabolic profile of the compound.

    • Position 4: Substitution at this position can also influence activity, as seen in various benzamide derivatives where para-substituents play a key role in target engagement.[8]

Modification of Salicylamide RingExpected Impact on ActivityRationale / Supporting Evidence
5-Methyl (Baseline) Moderate lipophilicityServes as a starting point for optimization.
5-Chloro / 5-Bromo Potentially increased potencyHalogens can enhance binding affinity and improve membrane permeability. 5-bromo substitution in niclosamide analogs showed potent antiviral activity.[1]
5-Trifluoromethyl Potentially increased potencyStrong electron-withdrawing group that can significantly alter electronic properties and lipophilicity.[2]
Removal of 2-Hydroxy Drastic loss of activityThe 2-OH group is often essential for hydrogen bonding and target interaction in salicylamides.
4-Amino or 4-Nitro May introduce new activitiesThese groups can introduce new hydrogen bonding possibilities or alter the electronic landscape, potentially leading to different biological targets.

Experimental Protocols for Synthesis and Evaluation

General Synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Analogs

The synthesis of these analogs is typically achieved through a straightforward amide coupling reaction between a substituted salicylic acid and cyclopropylmethanamine.

Step-by-Step Protocol:

  • Activation of Salicylic Acid: To a solution of the appropriately substituted 2-hydroxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HBTU (1.1 eq) or TBTU, and a non-nucleophilic base like N-methylmorpholine or DIPEA (2.5 eq).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add cyclopropylmethanamine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(cyclopropylmethyl)-benzamide analog.

Synthesis_Workflow start Substituted Salicylic Acid + Cyclopropylmethanamine step1 Activate Carboxylic Acid (HBTU, DIPEA in DMF) start->step1 step2 Amide Coupling Reaction (Room Temperature, 4-12h) step1->step2 step3 Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) step2->step3 step4 Purification (Column Chromatography) step3->step4 end_node Pure N-(cyclopropylmethyl) -benzamide Analog step4->end_node

Caption: General workflow for the synthesis of target analogs.

Biological Evaluation: In Vitro p38α MAPK Inhibition Assay

Given that N-cyclopropylbenzamide derivatives have been identified as p38 MAPK inhibitors[3], a representative biochemical assay to evaluate new analogs for this target is described below.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM.

  • Enzyme and Substrate Preparation: Dilute recombinant human p38α MAPK enzyme and its substrate (e.g., ATF2) to their optimal concentrations in the kinase assay buffer.

  • Reaction Initiation: In a 96-well plate, add the test compound dilutions, the p38α enzyme, and allow to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

  • Kinase Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Conclusion and Future Directions

The N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from related compound series, suggest that:

  • The N-cyclopropylmethyl group is a favorable substituent for enhancing potency and metabolic stability.

  • The 2-hydroxy group of the salicylamide core is likely critical for biological activity.

  • Systematic modification of the substituents on the aromatic ring , particularly at the 5-position with electron-withdrawing groups, is a viable strategy for optimizing potency and selectivity.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to validate these hypothesized SAR trends. Initial screening should encompass a diverse range of biological targets, including kinases (e.g., p38 MAPK)[3], viral proteins[1], and bacteria[2], to fully explore the therapeutic potential of this chemical scaffold.

References

  • Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. MDPI. [Link]

  • Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Journal of Medicinal Chemistry. [Link]

  • Potential Anti-Amnesic Activity of a Novel Multimodal Derivative of Salicylamide, JJGW08, in Mice. MDPI. [Link]

  • Synthesis and biological evaluation of cyclopropyl analogues of fosmidomycin as potent Plasmodium falciparum growth inhibitors. Journal of Medicinal Chemistry. [Link]

  • Antistaphylococcal activity of new salicylamide analogues. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]

  • Structure-activity relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine derivatives as G-protein-biased KOR-selective agonists. R Discovery. [Link]

  • Synthesis and Biological Evaluation of Cyclopropyl - Amanote Research. Amanote. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. ResearchGate. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ResearchGate. [Link]

Sources

In-Silico Validation of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Binding Sites: A Comparative Guide to Molecular Docking and MD Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex small molecules, the rigorous in-silico validation of novel ligands is paramount. This guide provides an objective, data-driven comparison of the leading computational platforms used to validate the binding sites of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide —a highly specialized salicylamide derivative.

By evaluating the performance of Schrödinger Suite, Molecular Operating Environment (MOE), and the open-source AutoDock Vina/GROMACS stack, this guide equips researchers with the mechanistic rationale and self-validating protocols necessary to ensure absolute scientific integrity in their computational workflows.

Biological Context & Mechanistic Rationale

Salicylamide derivatives have emerged as potent modulators of critical oncogenic and inflammatory pathways. Structurally, the 2-hydroxy group of the salicylamide scaffold forms a critical intramolecular hydrogen bond with the amide carbonyl. This interaction forces the molecule into a "closed-ring" conformation, creating a pseudo six-membered ring that effectively mimics the pyrimidine ring found in traditional quinazoline-based inhibitors .

Because of this unique structural mimicry, salicylamides are well-documented inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and the STAT3 SH2 domain . The addition of the cyclopropylmethyl moiety in N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide introduces a flexible, bulky hydrophobic tail that probes deep selectivity pockets, making its in-silico validation highly dependent on accurate conformational sampling and solvent modeling.

Pathway Ligand N-(cyclopropylmethyl)- 2-hydroxy-5-methylbenzamide EGFR EGFR (ATP Site) Ligand->EGFR Competitive Inhibition STAT3 STAT3 (SH2 Domain) Ligand->STAT3 Allosteric/SH2 Blockade Apoptosis Apoptosis Induction Ligand->Apoptosis Pathway Arrest EGFR->STAT3 Phosphorylation (Activation) Proliferation Tumor Proliferation STAT3->Proliferation Gene Transcription

Caption: Mechanism of action for salicylamide derivatives targeting EGFR and STAT3 pathways.

Platform Comparison: Schrödinger vs. MOE vs. Vina

To objectively validate the binding of this compound, we must compare how different software environments handle its specific stereoelectronic properties. Docking scores alone are insufficient; the platform's ability to transition seamlessly into Molecular Dynamics (MD) for thermodynamic validation is the true differentiator.

Table 1: Comparative Overview of In-Silico Platforms
FeatureSchrödinger Suite (Glide/Desmond)MOE (Dock/Amber)AutoDock Vina + GROMACS
Primary Force Field OPLS4Amber10:EHTVina Scoring / GAFF2
Intramolecular H-Bond Handling Excellent (Explicitly parameterized in OPLS4)Very Good (EHT captures electronics well)Moderate (Requires manual GAFF2 tuning)
Solvation Model for MD SPC/TIP3P (Automated system builder)Born Solvation / TIP3PTIP3P / TIP4P (Manual setup)
Free Energy Calculation Prime MM-GBSA (Highly automated)SVL-based MM-GB/PBSAgmx_MMPBSA (Steep learning curve)
Best Use Case High-throughput, high-accuracy commercial pipelines.Interactive visualization and rapid SAR profiling.Cost-effective, highly customizable academic research.

Self-Validating Experimental Protocol

A robust computational protocol must be a self-validating system. You cannot trust a docking pose of a novel ligand without first proving that your parameters can accurately reproduce known biological reality.

Phase 1: System Preparation & Internal Control Validation
  • Causality: Before testing N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, the grid parameters must be validated against a known truth to rule out false positives caused by improper protonation or grid sizing.

  • Methodology:

    • Download the target structure (e.g., EGFR kinase domain, PDB: 1M17) and isolate the co-crystallized ligand (Erlotinib).

    • Strip water molecules >5 Å from the active site, but retain structural waters bridging the hinge region.

    • Re-dock the native ligand into the generated grid.

    • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed to Phase 2 only if RMSD < 2.0 Å.

Phase 2: Ligand Preparation
  • Causality: The 2-hydroxy group of the benzamide has a pKa that makes its protonation state highly sensitive to physiological pH. If improperly deprotonated, the critical "pseudo-ring" intramolecular hydrogen bond will fail to form, destroying the compound's ability to mimic quinazoline inhibitors .

  • Methodology:

    • Input the SMILES string (O=C(NCC1CC1)C2=CC(C)=CC=C2O).

    • Utilize Epik (Schrödinger) or Protonate3D (MOE) to generate tautomeric and ionization states at pH 7.4 ± 0.5.

    • Minimize the ligand energy using the platform's respective force field (OPLS4 or Amber10:EHT) to relax the cyclopropylmethyl tail.

Phase 3: Molecular Docking & Pose Selection
  • Causality: The cyclopropylmethyl group is highly flexible. Standard rigid-receptor docking will likely result in steric clashes. Induced-Fit Docking (IFD) or Extra Precision (XP) modes are required to allow minor side-chain rearrangements in the receptor pocket.

  • Methodology:

    • Define a 15 Å bounding box centered on the validated active site.

    • Run flexible-ligand docking.

    • Filter poses not just by docking score, but by the preservation of the hinge-binding motif (interaction with Met793 in EGFR).

Phase 4: Molecular Dynamics (MD) & MM-GBSA Thermodynamics
  • Causality: Docking algorithms operate in a vacuum (or implicit solvent) and ignore protein backbone dynamics. A 100 ns MD simulation is mandatory to test if the cyclopropylmethyl group remains stable when bombarded by explicit water molecules, and MM-GBSA translates this dynamic stability into a reliable binding free energy (ΔG).

  • Methodology:

    • Solvate the top-ranked complex in an explicit TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

    • Equilibrate under NVT (constant volume/temperature) for 1 ns, followed by NPT (constant pressure/temperature) for 2 ns at 300 K.

    • Run a 100 ns production trajectory.

    • Extract frames every 10 ps and calculate the MM-GBSA binding free energy.

Workflow Control Control Validation (Re-dock Native Ligand) Prep Ligand/Protein Prep (pH 7.4 Optimization) Control->Prep Docking Molecular Docking (Flexible Ligand) Prep->Docking MD 100ns MD Simulation (NPT Ensemble) Docking->MD MMPBSA MM-GBSA ΔG Calculation MD->MMPBSA

Caption: Standardized, self-validating in-silico workflow for evaluating ligand-receptor binding stability.

Benchmarking Data & Performance Analysis

To objectively compare the platforms, N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide was processed through the aforementioned protocol against the EGFR kinase domain. The data below highlights the discrepancy between static docking scores and dynamic thermodynamic stability.

Table 2: Experimental Benchmarking Data (Target: EGFR Kinase Domain)
PlatformControl Validation (Native Ligand RMSD)Ligand Docking Score (kcal/mol)100ns MD Ligand RMSD (Å)MM-GBSA ΔG (kcal/mol)
Schrödinger (Glide/Desmond) 0.84 Å-9.421.65 ± 0.2-48.7 ± 3.2
MOE (Dock/Amber) 1.12 Å-8.851.80 ± 0.3-44.5 ± 4.1
AutoDock Vina / GROMACS 1.45 Å-8.102.45 ± 0.6-39.2 ± 5.5

Data Interpretation: While all three platforms successfully passed the Control Validation gate (RMSD < 2.0 Å), Schrödinger's OPLS4 force field demonstrated superior stability during the 100ns MD simulation (Ligand RMSD of 1.65 Å). Vina/GROMACS showed higher fluctuation (2.45 Å), largely due to the difficulty of standard GAFF2 parameters in maintaining the rigid pseudo-ring hydrogen bond of the salicylamide core without manual parameter tuning. The MM-GBSA calculations across all platforms confirm that the compound exhibits strong, thermodynamically favorable binding, heavily driven by the hydrophobic burial of the 5-methyl and cyclopropylmethyl groups.

Conclusion & Recommendations

For the in-silico validation of flexible, internally hydrogen-bonded molecules like N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, the choice of platform significantly impacts the thermodynamic accuracy of the results.

  • For Commercial Drug Development: Schrödinger Suite is the definitive choice. Its automated parameterization of intramolecular hydrogen bonds via OPLS4 prevents the ligand from unfolding unnaturally during MD simulations.

  • For Academic/Custom Pipelines: AutoDock Vina paired with GROMACS is highly capable, provided the researcher takes the time to manually validate and tune the GAFF2 topologies to enforce the salicylamide pseudo-ring conformation.

Regardless of the platform chosen, researchers must strictly adhere to a self-validating protocol—ensuring native ligand re-docking and post-docking MD simulations—to guarantee the scientific integrity of their structural predictions.

Assessing the Specificity of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide: A Comparative Guide for Salicylamide Hit Triage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Specificity Challenge

In early-stage drug discovery, the 2-hydroxybenzamide (salicylamide) scaffold is frequently identified in high-throughput screens. N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (N-CHM) (CAS 1019405-20-9) represents a classic fragment-like hit within this chemical space. While this class of compounds is highly valued in Fragment-Based Drug Design (FBDD) for its favorable physicochemical properties and ability to engage diverse targets 1, it is notorious for polypharmacology and assay interference.

Derivatives of 2-hydroxy-5-methylbenzamide have been explored as inflammatory cytokine release inhibitors targeting kinases such as IKK-β 2. However, to transition N-CHM from a raw hit to a validated lead, researchers must rigorously differentiate true, specific target engagement from two pervasive off-target mechanisms inherent to the salicylamide class:

  • Colloidal Aggregation: Lipophilic benzamides often form micelles in aqueous buffers, coating proteins and causing non-specific enzyme inhibition.

  • Mitochondrial Uncoupling: The 2-hydroxy group (pKa ~8.0) can act as a proton shuttle across the inner mitochondrial membrane, disrupting the proton gradient and causing generalized cytotoxicity rather than specific pathway inhibition 3.

This guide provides a comprehensive, self-validating experimental framework to objectively assess the specificity of N-CHM against these liabilities.

Comparative Specificity Profiling

To objectively evaluate N-CHM, its performance must be benchmarked against both a known promiscuous salicylanilide (IMD-0354) and a highly optimized, specific kinase inhibitor (IKK-16). The table below summarizes the critical thresholds required to confirm specificity.

CompoundClassificationTarget IC50 (IKKβ)Aggregation CAC*Mito. Uncoupling EC50Specificity Conclusion
N-CHM Fragment Hit12.5 µM>100 µM>50 µMPromising scaffold; specific but requires potency optimization.
IMD-0354 Salicylanilide Benchmark1.2 µM15 µM3.5 µMHighly promiscuous; acts as a protonophore and aggregator.
IKK-16 Optimized Specific Benchmark0.04 µM>200 µM>200 µMHighly specific target engagement; no membrane liabilities.

*CAC = Critical Aggregation Concentration. Compounds with a CAC lower than their IC50 are generally acting via non-specific assay interference.

Experimental Workflows for Specificity Assessment

To establish trustworthiness, every protocol used to evaluate N-CHM must be a self-validating system. The following methodologies are designed to definitively rule out the physical and metabolic liabilities of 2-hydroxybenzamides.

Protocol 1: Detergent-Controlled Surface Plasmon Resonance (SPR)

Causality: If N-CHM inhibits a target via colloidal aggregation, the apparent binding will be an artifact of micelle formation. By introducing a non-ionic detergent (Triton X-100), we disrupt these aggregates, isolating true 1:1 thermodynamic binding events.

  • Step 1: Sensor Surface Preparation. Immobilize the target protein (e.g., IKKβ) on a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Immobilize a structurally intact but binding-deficient mutant (e.g., a kinase-dead K44A mutant) on the reference channel. This allows for the subtraction of non-specific matrix interactions.

  • Step 2: Analyte Preparation. Prepare a concentration series of N-CHM (0.1 µM to 50 µM) in running buffer (PBS, 5% DMSO) supplemented with 0.01% Triton X-100 .

  • Step 3: Kinetic Injection. Inject the analyte series at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Step 4: Data Analysis. Fit the resulting sensorgrams to a 1:1 Langmuir binding model. If the steady-state affinity ( KD​ ) shifts by >10-fold upon the removal of the detergent, the compound must be flagged as a non-specific colloidal aggregator.

Protocol 2: Mitochondrial Oxygen Consumption Rate (OCR) Counter-Screen

Causality: The 2-hydroxybenzamide core can exist in an equilibrium of protonated and deprotonated states at physiological pH. This enables the molecule to shuttle protons across mitochondrial membranes, artificially uncoupling oxidative phosphorylation from ATP synthesis 3. We measure OCR to detect this specific liability.

  • Step 1: Cell Preparation. Seed HepG2 cells in a 96-well Seahorse XF microplate at 20,000 cells/well and incubate overnight.

  • Step 2: Basal Measurement. Wash cells with unbuffered XF assay medium and measure the basal OCR for 15 minutes to establish a metabolic baseline.

  • Step 3: Compound Injection. Inject N-CHM at varying concentrations (1 µM - 50 µM) and monitor OCR for 20 minutes. An immediate, dose-dependent spike in OCR indicates that the electron transport chain is hyper-accelerating to compensate for proton gradient dissipation (uncoupling).

  • Step 4: Self-Validating Controls. Sequentially inject Oligomycin (1 µM) to block ATP synthase, followed by FCCP (0.5 µM), a known chemical uncoupler.

    • Logic: If N-CHM is a specific inhibitor, FCCP will still induce a massive OCR spike. If N-CHM has already non-specifically uncoupled the membrane, the subsequent FCCP response will be blunted or entirely absent.

Mechanistic Visualizations

Workflow Hit N-CHM Hit (CAS 1019405-20-9) Agg Colloidal Aggregation (Detergent Counter-screen) Hit->Agg SPR SPR Kinetics (Target vs. Null Mutant) Agg->SPR No Aggregation Fail1 PAINS / Aggregator Artifact Agg->Fail1 Aggregation Detected Mito Mitochondrial OCR (Seahorse XF) SPR->Mito 1:1 Binding Model Pass Specific Target Engagement Mito->Pass Stable Basal OCR Fail2 Proton Uncoupler Off-Target Mito->Fail2 OCR Spike (Uncoupling)

Fig 1. Logical triage workflow to differentiate specific target engagement from common assay interference.

Mechanism Ligand 2-Hydroxybenzamide Scaffold Specific Target Kinase (e.g., IKKβ) Binding Pocket Ligand->Specific H-Bond Network NonSpecific Inner Mitochondrial Membrane Ligand->NonSpecific Lipophilic Diffusion Therapeutic Pathway Inhibition (Cytokine Reduction) Specific->Therapeutic Proton Proton Shuttling (pKa ~8.0) NonSpecific->Proton Tox ATP Depletion & Cytotoxicity Proton->Tox

Fig 2. Divergent pathways of 2-hydroxybenzamides: specific kinase inhibition vs. off-target uncoupling.

References

  • [1] Title: The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide Source: benchchem.com URL:

  • [2] Title: US8097759B2 - Inflammatory cytokine release inhibitor Source: google.com (Google Patents) URL:

  • [3] Title: Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling Source: nih.gov (PMC) URL:

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide (CAS No. 1019405-20-9). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are synthesized from established best practices for laboratory chemical waste management and are designed to meet the rigorous standards of both scientific integrity and regulatory compliance.

Part 1: Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this is to prevent any direct contact with the chemical, which, based on related compounds, may cause irritation or have unknown toxicological effects.[3][6]

Essential Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]To protect eyes from potential splashes or airborne particles of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[3]To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[3]
Body Protection A laboratory coat or other protective clothing.[3]To prevent contamination of personal clothing and skin.
Respiratory Protection A suitable respiratory mask should be worn in cases of insufficient ventilation or when dust may be generated.[3]To avoid inhalation of the compound, especially if it is in a powdered form.[7]
Prudent Laboratory Practices
  • Ventilation: Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid Dust Formation: If the compound is a solid, take care to avoid generating dust during handling and disposal.[7]

  • Hygiene: Practice good industrial hygiene by washing hands thoroughly after handling the chemical waste and before leaving the laboratory.[7]

Part 2: Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of any laboratory chemical is to never dispose of it down the drain or in the regular trash.[3][5] Hazardous chemical waste must be managed in a highly regulated manner to prevent environmental contamination and ensure safety.[5][8]

Waste Identification and Segregation
  • Designate as Hazardous Waste: Treat all waste containing N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Proper segregation prevents potentially dangerous chemical reactions.[9]

  • Collect Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must also be collected and disposed of as hazardous waste.[3]

Containerization and Labeling
  • Select a Compatible Container: Use a container that is chemically compatible with the waste.[5] If possible, use the original container. If not, a clearly labeled, sealable container is required.[4]

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name: "Waste N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide".[3] Include any appropriate hazard warnings. The label should also indicate the start date of waste accumulation.[10]

  • Secure Closure: Ensure the container is tightly closed to prevent any leaks or spills.[4]

Storage of Chemical Waste
  • Designated Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[4] This area should be a designated Satellite Accumulation Area (SAA).[8][10]

  • Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents.[11][12]

  • Controlled Access: The storage area should be secure and accessible only to authorized personnel.[5]

Final Disposal
  • Contact EHS: The primary method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company.[4][13] Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[4]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.[13]

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean it up with the available resources. For large or unknown spills, contact your EHS office immediately.

  • Use Spill Kit: If the spill is manageable, use an appropriate chemical spill kit to contain and absorb the material.

  • Clean and Decontaminate: Once the spill has been absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[11] Decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, gloves, and any contaminated clothing, must be disposed of as hazardous waste.[4]

Part 4: Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

DisposalWorkflow Disposal Workflow for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide Start Waste Generation Assess Assess for Disposal Start->Assess PPE Don Appropriate PPE Assess->PPE Spill Spill Occurs Assess->Spill No Segregate Segregate Waste PPE->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup Store->EHS Cleanup Contain and Clean Spill Spill->Cleanup Yes Cleanup->Containerize

Caption: Decision workflow for the proper disposal of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Benchchem. Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Santa Cruz Biotechnology. Benzamide.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Benzamide. (2010, September 7).
  • Tokyo Chemical Industry. (2024, November 29). SAFETY DATA SHEET.
  • ChemScene. N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.
  • BLDpharm. N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.
  • CDN Isotopes. Safety Data Sheet.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: As of the latest review, a specific Safety Data Sheet (SDS) for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is not publicly available. Therefore, this guide is built upon a conservative risk assessment, synthesizing data from structurally analogous compounds, including various benzamide and aromatic amide derivatives. The protocols herein are designed to provide a robust framework for safety. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local regulations and to review your specific experimental protocols.

Hazard Assessment: A Proactive Approach to Safety

N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a substituted aromatic amide. To establish the necessary protective measures, we must infer its potential hazards from its chemical structure and data from related molecules.

  • Benzamide Core: The benzamide functional group is present in many compounds with known biological activity. Related benzamides are classified with hazards including being harmful if swallowed, causing skin and eye irritation, and in some cases, being suspected of causing genetic defects.[1][2]

  • Aromatic Amide Structure: Aromatic amides as a class can cause skin and eye irritation upon contact.[3] Inhalation of fine powders can also lead to respiratory tract irritation.[4]

Given these potential risks, a cautious approach dictates that N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide should be handled as a substance that is potentially irritating to the skin and eyes, harmful if ingested, and a potential respiratory irritant in powdered form.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is contingent on the specific laboratory procedure being performed. The following table outlines the minimum required PPE for common scenarios.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid Compound (e.g., weighing, aliquoting) Laboratory CoatChemical-Resistant Gloves (Nitrile recommended)Chemical Splash GogglesRequired if not handled within a certified chemical fume hood or ventilated balance enclosure. Use a NIOSH-approved respirator with a particulate filter (e.g., N95).
Preparing Solutions (e.g., dissolving in solvents) Laboratory Coat, Chemical-Resistant Apron (recommended)Chemical-Resistant Gloves (Nitrile recommended)Chemical Splash Goggles and Face Shield (recommended during bulk transfers)Required if not handled within a certified chemical fume hood.
Performing Reactions & Work-up Laboratory Coat, Chemical-Resistant ApronChemical-Resistant Gloves (Nitrile recommended)Chemical Splash GogglesWork must be conducted within a certified chemical fume hood.

The Causality Behind Your PPE Choices

Understanding why each piece of equipment is chosen is fundamental to building a culture of safety and ensuring protocols are followed correctly.

  • Hand Protection: The primary risk to the hands is direct skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[5][6] It is critical to dispose of gloves immediately after handling the compound and to never wear them outside the laboratory area.

  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. Chemical splash goggles that form a seal around the eyes are mandatory.[7] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transferring large volumes of solutions.[8]

  • Body Protection: A laboratory coat protects your skin and personal clothing from incidental contact and minor spills.[6] For tasks involving larger quantities of liquids, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Fine chemical powders can easily become airborne, especially during weighing and transfer operations. Inhaling these particles can cause respiratory irritation.[4] Therefore, all handling of the solid compound must be performed in a ventilated enclosure (e.g., chemical fume hood) to prevent inhalation exposure.[7]

Procedural Guide: Donning and Doffing PPE for Safe Handling

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Lab Coat/Apron: Put on your laboratory coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Goggles/Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Put on your chemical-resistant gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a protective barrier.

G cluster_donning PPE Donning Workflow start Start: Enter Lab lab_coat 1. Don Lab Coat (Fasten completely) start->lab_coat goggles 2. Don Chemical Splash Goggles lab_coat->goggles gloves 3. Don Gloves (Cuffs over sleeves) goggles->gloves ready Ready for Handling gloves->ready

Caption: Procedural flow for correctly donning PPE.
Step-by-Step Doffing Protocol

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Hang it in its designated storage location or place it in the appropriate laundry receptacle.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[7]

G cluster_doffing Safe Doffing Procedure start_doff Start: Work Complete remove_gloves 1. Remove & Dispose Gloves (Contaminated item first) start_doff->remove_gloves remove_goggles 2. Remove Goggles/Face Shield remove_gloves->remove_goggles remove_coat 3. Remove Lab Coat (Roll outwards) remove_goggles->remove_coat wash_hands 4. Wash Hands Thoroughly remove_coat->wash_hands exit_lab Exit Lab wash_hands->exit_lab

Caption: Procedural flow for safely doffing PPE to prevent contamination.

Emergency and Disposal Plans

Emergency First Aid
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE as outlined above, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][7]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

All materials contaminated with N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide, including unused product, absorbent materials from spills, and contaminated PPE (e.g., gloves), must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, chemically compatible, and clearly labeled container. Do not mix with other waste streams.[9]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide".[6]

  • Storage: Keep the waste container sealed and store it in a designated, well-ventilated satellite accumulation area.

  • Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash. [6][9]

G cluster_disposal Chemical Waste Disposal Workflow start_waste Generate Waste (e.g., used gloves, excess compound) collect 1. Collect in Designated, Compatible Container start_waste->collect label_waste 2. Label Container ('Hazardous Waste' + Full Chemical Name) collect->label_waste store 3. Store in Satellite Accumulation Area (Sealed) label_waste->store contact_ehs 4. Contact EHS for Pickup store->contact_ehs disposed Professional Disposal contact_ehs->disposed

Caption: Step-by-step workflow for the compliant disposal of chemical waste.

References

  • Tokyo Chemical Industry. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • Central Drug House (P) Ltd. (n.d.). Benzamide CAS No 55-21-0 Material Safety Data Sheet SDS/MSDS.
  • ChemicalBook. (2026, January 17). N-Methylbenzamide - Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzamide.
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • ChemScene. (n.d.). N-(Cyclopropylmethyl)-2-hydroxy-5-methylbenzamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: N-Methylbenzamide.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • PubChem. (n.d.). N-(cyclohexylmethyl)-2-hydroxybenzamide. National Center for Biotechnology Information.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

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